3-Fluorobenzylhydrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-fluorophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVAJKHGIQLPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588356 | |
| Record name | [(3-Fluorophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-16-0 | |
| Record name | [(3-Fluorophenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3-Fluorophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluorobenzylhydrazine CAS number and molecular structure
CAS Number: 51421-16-0 Molecular Formula: C₇H₉FN₂ Molecular Weight: 140.16 g/mol
This technical guide provides a comprehensive overview of 3-Fluorobenzylhydrazine, a fluorinated organic compound of interest to researchers, scientists, and drug development professionals. The information presented covers its chemical structure, synthesis, potential applications, and key quantitative data.
Molecular Structure and Properties
This compound consists of a benzyl group substituted with a fluorine atom at the meta position, which is in turn attached to a hydrazine moiety. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.
Molecular Structure:
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 140.16 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₇H₉FN₂ | --INVALID-LINK-- |
| CAS Number | 51421-16-0 | --INVALID-LINK-- |
| Topological Polar Surface Area | 38.1 Ų | --INVALID-LINK--hydrazine) |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--hydrazine) |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--hydrazine) |
| Rotatable Bond Count | 2 | --INVALID-LINK--hydrazine) |
Synthesis
Postulated Experimental Protocol: Synthesis from 3-Fluorobenzyl Bromide
This protocol is based on general procedures for the synthesis of benzylhydrazines.
Materials:
-
3-Fluorobenzyl bromide
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-fluorobenzyl bromide in ethanol.
-
Cool the solution in an ice bath and add an excess of hydrazine hydrate dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
Logical Workflow for Synthesis:
Caption: Postulated synthesis workflow for this compound.
Applications in Drug Discovery and Research
Hydrazine derivatives are a well-established class of compounds with diverse biological activities, most notably as enzyme inhibitors.
Potential as a Monoamine Oxidase (MAO) Inhibitor
Many substituted hydrazines are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters.[1][2][3] Inhibition of MAO can lead to increased levels of monoamines like serotonin, dopamine, and norepinephrine in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[3] Given its structural similarity to known MAO inhibitors, this compound is a candidate for investigation as a potential MAO inhibitor.
Use in Activity-Based Protein Profiling (ABPP)
Hydrazine-based chemical probes are utilized in activity-based protein profiling (ABPP) to identify novel protein targets.[4] These probes can covalently react with electrophilic sites on enzymes, allowing for their enrichment and identification via mass spectrometry. This compound could potentially be modified into such a probe to explore its interactions within the proteome.
Experimental Protocols for Target Identification
While no specific experimental data for this compound is available, the following are standard protocols used to assess the inhibitory activity and identify the targets of novel hydrazine-based compounds.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate) or Benzylamine (MAO-B substrate)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric detection system)
-
This compound (test compound)
-
Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the different concentrations of this compound to the wells. Include wells with positive controls and a vehicle control (buffer only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the appropriate substrate (Kynuramine for MAO-A or Benzylamine for MAO-B) and the Amplex® Red reagent.
-
Monitor the fluorescence increase over time using a plate reader. The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow for MAO Inhibition Assay:
References
- 1. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 3-Fluorobenzylhydrazine (NMR, IR, Mass Spec)
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 3-Fluorobenzylhydrazine. These predictions are based on established principles of spectroscopic theory and data from similar chemical structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | - |
| -CH₂- | 3.8 - 4.0 | Singlet | - |
| Ar-H (ortho to CH₂) | 7.25 - 7.35 | Multiplet | - |
| Ar-H (para to CH₂) | 7.05 - 7.15 | Multiplet | - |
| Ar-H (ortho to F) | 7.00 - 7.10 | Multiplet | - |
| Ar-H (meta to F) | 7.30 - 7.40 | Multiplet | - |
| -NH- | Variable | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₂- | 50 - 55 |
| C-F | 161 - 164 (d, ¹JCF ≈ 245 Hz) |
| C-CH₂ | 140 - 142 (d, ³JCF ≈ 6-8 Hz) |
| Ar-C (ortho to CH₂) | 128 - 130 |
| Ar-C (para to CH₂) | 115 - 117 (d, ²JCF ≈ 21 Hz) |
| Ar-C (ortho to F) | 114 - 116 (d, ²JCF ≈ 21 Hz) |
| Ar-C (meta to F) | 130 - 132 (d, ³JCF ≈ 8 Hz) |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (hydrazine) | 3350 - 3250 | Medium, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 2950 - 2850 | Medium |
| N-H Bend (hydrazine) | 1650 - 1580 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| C-N Stretch | 1250 - 1020 | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 140 | [M]⁺ (Molecular Ion) |
| 109 | [M - NHNH₂]⁺ (Fluorobenzyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the N-H protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer with a carbon probe.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film (if liquid): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a suitable solvent and inject it onto a GC column for separation prior to introduction into the mass spectrometer.
-
-
Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) can also be used, particularly for identifying the molecular ion with minimal fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Parameters (for EI):
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Logic flow from structure to spectral data and back.
An In-depth Technical Guide on the Solubility and Stability of 3-Fluorobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive assessment and detailed experimental guidelines for determining the solubility and stability of 3-Fluorobenzylhydrazine. Due to the limited availability of specific public data for this compound, the information herein is based on the established knowledge of related hydrazine and fluorinated aromatic compounds.
Introduction to this compound
This compound (CAS No: 51421-16-0) is a substituted hydrazine derivative with potential applications in medicinal chemistry and drug development as a versatile building block for the synthesis of novel therapeutic agents.[1][2] Its chemical structure, consisting of a fluorinated benzene ring attached to a methylhydrazine moiety, suggests specific physicochemical properties that are critical for its handling, formulation, and biological activity. Understanding its solubility and stability is paramount for its effective use in research and pharmaceutical development. Hydrazine derivatives are known for their utility in creating heterocyclic compounds, which are prevalent in many drug structures.[3]
Chemical Structure:
-
IUPAC Name: [(3-fluorophenyl)methyl]hydrazine[4]
-
Molecular Formula: C₇H₉FN₂[2]
-
Molecular Weight: 140.16 g/mol [2]
Predicted Solubility Profile
Hydrazine itself is highly soluble and miscible with water and soluble in alcohols like ethanol and methanol.[5] The introduction of a benzyl group generally decreases aqueous solubility. However, the fluorine substituent on the benzene ring can influence polarity and intermolecular interactions. It is anticipated that this compound will exhibit moderate solubility in water and good solubility in polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous (Water) | Moderately Soluble | The polar hydrazine group can form hydrogen bonds with water. The fluorobenzyl group may limit high solubility. |
| Polar Protic | Soluble | Expected to be soluble in solvents like methanol and ethanol due to hydrogen bonding capabilities. |
| Polar Aprotic | Soluble | Likely soluble in solvents such as DMSO and DMF, which are common in drug discovery for solubilizing a wide range of compounds. |
| Nonpolar | Sparingly Soluble | The overall polarity of the molecule suggests limited solubility in nonpolar solvents like hexane and toluene. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various solvents.
3.1. Materials and Equipment
-
This compound
-
Analytical balance
-
Selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Dichloromethane)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)[6]
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Develop a suitable HPLC method to separate and quantify this compound. A reversed-phase C18 column is often a good starting point.[7]
-
Inject the standard solutions to generate a calibration curve.
-
Dilute the collected supernatant from the saturated solutions with the mobile phase and inject it into the HPLC system.
-
Determine the concentration of this compound in the supernatant using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.
-
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 |
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile and Degradation
The stability of this compound is a critical parameter for its storage, handling, and use in drug formulations. Hydrazine derivatives can be susceptible to oxidation and degradation, potentially accelerated by factors such as temperature, light, pH, and the presence of oxidizing agents.
4.1. Predicted Stability
-
Thermal Stability: Hydrazine compounds can decompose at elevated temperatures.[8] It is advisable to store this compound in a cool environment.
-
Oxidative Stability: Hydrazines are reducing agents and can be oxidized by atmospheric oxygen. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Photostability: Aromatic compounds and hydrazines can be sensitive to light. Protection from light is crucial to prevent photodegradation.
-
pH Stability: The stability of this compound is likely pH-dependent. The hydrazine moiety can be protonated in acidic conditions, which may affect its stability and reactivity.
4.2. Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, potential degradation reactions can be inferred from related compounds.
-
Oxidation: The hydrazine moiety can be oxidized to form diazene, which can further decompose, potentially leading to the formation of 3-fluorobenzyl radicals.
-
Hydrolysis: The C-N bond could be susceptible to hydrolysis under certain pH and temperature conditions.
-
Defluorination: While the C-F bond is generally strong, enzymatic or photochemical degradation could potentially lead to defluorination, a pathway observed in other fluoroaromatic compounds.[9][10]
Experimental Protocol for Stability Assessment
A comprehensive stability study should evaluate the impact of various environmental factors on the integrity of this compound over time, following ICH guidelines.[11][12]
5.1. Materials and Equipment
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
pH buffers
-
HPLC system with a stability-indicating method
-
Mass spectrometer (LC-MS) for degradation product identification
5.2. Procedure
-
Forced Degradation Study:
-
Expose solutions of this compound to stress conditions (e.g., high temperature, strong acid/base, oxidation with H₂O₂, and intense light) to generate potential degradation products.
-
Analyze the stressed samples by HPLC to develop a stability-indicating method that can separate the parent compound from its degradation products. LC-MS can be used to identify the mass of the degradation products.
-
-
ICH Stability Study:
-
Store samples of this compound (as a solid and in solution) under various ICH-recommended conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[12]
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.
-
Quantify the remaining amount of this compound and any major degradation products.
-
Table 3: Template for Stability Data of this compound (Solid State)
| Storage Condition | Time (Months) | Appearance | Assay (% of Initial) | Degradation Products (%) |
| 25°C / 60% RH | 0 | 100 | 0 | |
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 40°C / 75% RH | 0 | 100 | 0 | |
| 1 | ||||
| 3 | ||||
| 6 | ||||
| Photostability | - |
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Handling and Storage Recommendations
Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Conclusion
While specific experimental data for the solubility and stability of this compound are limited, this guide provides a framework for its characterization based on the properties of related compounds. The provided experimental protocols offer a systematic approach for researchers to determine these critical parameters, which are essential for the successful application of this compound in drug discovery and development. Empirical determination of its solubility and stability will enable informed decisions regarding formulation, storage, and handling, ultimately facilitating its progression in the research and development pipeline.
References
- 1. Page loading... [guidechem.com]
- 2. parchem.com [parchem.com]
- 3. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 4. (3-Fluorobenzyl)hydrazine hydrochloride | C7H10ClFN2 | CID 71756444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Me… [ouci.dntb.gov.ua]
- 9. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 10. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics [mdpi.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity Profile of 3-Fluorobenzylhydrazine's Functional Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorobenzylhydrazine is a key bifunctional building block in modern organic and medicinal chemistry. Its unique molecular architecture, featuring a nucleophilic hydrazine moiety and a fluorinated aromatic ring, offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The presence of the fluorine atom significantly influences the electronic properties of the benzyl group, thereby modulating the reactivity and physicochemical properties of the entire molecule and its derivatives. This guide provides a comprehensive analysis of the reactivity of this compound's functional groups, supported by quantitative data, detailed experimental protocols, and graphical representations of its synthetic applications.
Introduction
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability, increased binding affinity, and altered acidity or basicity of nearby functional groups. This compound serves as a valuable synthon that introduces a fluorinated benzyl motif, a common feature in many bioactive compounds. This document elucidates the distinct reactivity of its two primary functional groups: the hydrazine and the 3-fluorobenzyl moieties.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₉FN₂ | [1][2] |
| Molecular Weight | 140.16 g/mol | [1][2] |
| CAS Number | 51421-16-0 | [1][2] |
| Predicted pKa | ~7.5 | Estimated based on substituted hydrazines. The electron-withdrawing fluorine at the meta position is expected to slightly decrease the basicity of the hydrazine group compared to benzylhydrazine. |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹H NMR | Expected signals include those for the aromatic protons (with splitting patterns influenced by the fluorine atom), a singlet for the benzylic CH₂ group, and broad signals for the NH and NH₂ protons. The aromatic region would show complex multiplets due to ³J(H-H), ⁴J(H-H), and J(H-F) couplings.[3][4] |
| ¹³C NMR | Expected signals for the seven distinct carbon atoms, including the benzylic CH₂ and the aromatic carbons. The aromatic carbon signals will show splitting due to C-F coupling (¹J(C-F), ²J(C-F), etc.).[3][4] |
| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching (typically in the 3200-3400 cm⁻¹ region, often showing two bands for the -NH₂ group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and a strong C-F stretching band.[3][4] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 140. Common fragmentation patterns would involve the loss of NH₂, NH₃, and cleavage at the benzylic position to give the fluorobenzyl cation (m/z 109).[3] |
Reactivity of the Hydrazine Functional Group
The hydrazine moiety (-NH-NH₂) in this compound is the primary center of nucleophilic reactivity. The lone pair of electrons on the terminal nitrogen atom readily attacks electrophilic centers.
Condensation with Carbonyl Compounds to Form Hydrazones
This compound reacts with aldehydes and ketones in a condensation reaction to form 3-fluorobenzylhydrazones. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.[5]
Caption: Hydrazone formation from this compound.
Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds
A synthetically valuable reaction of this compound is its condensation with 1,3-dicarbonyl compounds to yield substituted pyrazoles. This reaction, a variation of the Knorr pyrazole synthesis, is a cornerstone in the construction of this important heterocyclic scaffold, which is prevalent in many pharmaceuticals.[6][7] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Caption: Synthesis of pyrazoles from this compound.
Reactivity of the 3-Fluorobenzyl Functional Group
The 3-fluorobenzyl group's reactivity is largely influenced by the electronic effects of the fluorine atom and the stability of the benzylic position.
Electronic Effects of the Fluorine Atom
The fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The net result is a deactivation of the aromatic ring towards electrophilic substitution and a slight increase in the acidity of the benzylic protons compared to toluene. These electronic effects can influence the reactivity of the hydrazine moiety and the interactions of the molecule and its derivatives with biological targets.[8]
Role in Drug-Receptor Interactions
In the context of drug development, the 3-fluorobenzyl group can participate in various non-covalent interactions with biological macromolecules. The fluorine atom can act as a weak hydrogen bond acceptor and can engage in favorable dipole-dipole and orthogonal multipolar interactions with protein residues.[1][9] Furthermore, replacing a C-H with a C-F bond at a metabolically susceptible position can block oxidative metabolism, thereby increasing the drug's half-life.
Experimental Protocols
The following are representative experimental protocols for the synthesis and key reactions of this compound.
Synthesis of this compound Hydrochloride
This procedure is adapted from the general synthesis of phenylhydrazines.[10]
Reaction Scheme: 3-Fluorobenzylamine → 3-Fluorobenzenediazonium chloride → this compound hydrochloride
Materials:
-
3-Fluorobenzylamine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃)
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer, dissolve 3-fluorobenzylamine (1.0 eq) in concentrated hydrochloric acid and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C to form the diazonium salt solution.
-
In a separate, larger flask, prepare a solution of sodium sulfite (2.5 eq) in water and cool it to approximately 5°C.
-
With vigorous stirring, rapidly add the cold diazonium salt solution to the sodium sulfite solution. The mixture will turn a bright orange-red.
-
Warm the reaction mixture to approximately 20°C until any precipitated sodium sulfite redissolves, and then heat to 60-70°C for 1-2 hours until the color darkens.
-
Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid.
-
Cool the mixture in an ice bath to precipitate the this compound hydrochloride.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Synthesis of a 1-(3-Fluorobenzyl)-3,5-disubstituted Pyrazole
This procedure is a general method for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls.[6][7]
Reaction Scheme: this compound + 1,3-Diketone → 1-(3-Fluorobenzyl)-3,5-disubstituted Pyrazole
Materials:
-
This compound hydrochloride
-
A 1,3-diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole)
-
Ethanol or Acetic Acid
-
Sodium Acetate (if starting from the hydrochloride salt)
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.
-
Add the 1,3-dicarbonyl compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole derivative.
Application in Drug Discovery: A Case Study of Celecoxib
While there are no prominent drugs directly synthesized from this compound, its structural motifs are present in many pharmaceuticals. For instance, the pyrazole core is central to the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor. The synthesis of Celecoxib and its analogs often involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. The mechanism of action of Celecoxib involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the inflammatory signaling pathway.
Caption: Inhibition of the COX-2 pathway by a pyrazole-containing drug.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. The distinct and predictable reactivity of its hydrazine and 3-fluorobenzyl functional groups allows for the streamlined construction of complex molecules, including hydrazones and pyrazoles. The presence of the fluorine atom imparts unique electronic properties that can be leveraged to enhance the biological activity and pharmacokinetic profiles of the resulting compounds. A thorough understanding of the reactivity profile of this compound is therefore crucial for its effective utilization in the design and synthesis of novel therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3-FLUORO-BENZYL)-HYDRAZINE(51421-16-0) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Therapeutic Potential of 3-Fluorobenzylhydrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Hydrazine and its derivatives have long been recognized as a versatile scaffold in drug design, contributing to a wide array of pharmacological activities. The incorporation of a fluorine atom into a benzylhydrazine moiety, specifically at the meta position to create 3-fluorobenzylhydrazine, offers a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capabilities. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new pharmaceuticals.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. The 3-fluorobenzyl moiety appears to play a crucial role in the anticancer potential of these molecules.
One notable example is 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a derivative synthesized from (3-fluorobenzyl)hydrazine. This compound has served as a precursor for pyrazole-based derivatives that have demonstrated significant cytotoxic effects against human tumor cell lines, including HeLa and A375, with IC50 values in the low micromolar range.[1]
While direct studies on a broad range of simple this compound derivatives are limited, research on related structures provides valuable insights. For instance, fluorinated isatins bearing a benzyl fragment have shown that the presence and position of the fluorine atom can significantly influence their cytotoxic action.[2] This suggests that the 3-fluoro substitution on the benzyl ring in hydrazine derivatives could be a key determinant of their anticancer activity.
The mechanism of action for the anticancer effects of these related compounds often involves the induction of apoptosis. This programmed cell death is a critical pathway for eliminating cancerous cells.
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Pyrazole derivatives from 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | HeLa, A375 | Low micromolar range | [1] |
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Hydrazine derivatives have been a fruitful area of investigation for novel antimicrobial compounds. While specific data on this compound derivatives is not abundant, studies on structurally similar fluorinated hydrazide and hydrazone derivatives indicate a strong potential for antimicrobial activity.
For example, hydrazide derivatives of fluorobenzoic acids have demonstrated inhibitory activity, particularly against Gram-positive bacteria.[3] The fluorine substitution is a key feature in these molecules, and its position on the aromatic ring can modulate the antimicrobial spectrum and potency. Similarly, fluorobenzoylthiose-micarbazides have shown activity against Gram-positive bacteria, with the trifluoromethyl derivatives being particularly potent.
The mechanism of antimicrobial action for hydrazone derivatives is often multifactorial and can involve the inhibition of essential enzymes or disruption of the bacterial cell wall or membrane.
Quantitative Data: Antimicrobial Activity
Specific quantitative data for this compound derivatives is not available in the reviewed literature. The table below presents data for related fluorinated hydrazine derivatives to indicate potential activity.
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Fluorobenzoylthiosemicarbazides | Methicillin-sensitive and -resistant Staphylococcus aureus | 7.82 to 31.25 µg/mL |
Enzyme Inhibition
Enzyme inhibition is a fundamental mechanism of action for many therapeutic drugs. Derivatives containing the 3-fluorobenzyl motif have shown promise as inhibitors of clinically relevant enzymes, particularly monoamine oxidase (MAO).
MAO enzymes, specifically MAO-A and MAO-B, are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.
A study on N-substituted indole-based analogues identified a compound, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, as a potent and selective MAO-B inhibitor with a competitive mode of inhibition (Ki = 94.52 nM).[4] Although this compound is a benzoyl derivative, the presence of the 3-fluorobenzyl moiety is critical for its activity and highlights the potential of this compound derivatives as a scaffold for MAO inhibitors.
Quantitative Data: Enzyme Inhibition
| Compound | Enzyme | Activity | Reference |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | IC50 = 0.78 µM, Ki = 94.52 nM | [4] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds and standard antibiotics
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MAO-Glo™ Assay for Monoamine Oxidase Inhibition
This is a luminescent assay for measuring MAO activity.
Materials:
-
MAO-Glo™ Assay Kit (Promega) containing MAO substrate, reaction buffers, and Luciferin Detection Reagent.
-
Recombinant human MAO-A or MAO-B enzyme.
-
Test compounds and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
White opaque 96-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare the MAO Reaction Buffer and reconstitute the Luciferin Detection Reagent according to the kit protocol.
-
Reaction Setup: In a 96-well plate, add the MAO enzyme, test compound at various concentrations, and MAO Reaction Buffer.
-
Substrate Addition: Initiate the reaction by adding the luminogenic MAO substrate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of MAO activity for each compound concentration and determine the IC50 value.
Signaling Pathways and Visualizations
Intrinsic Apoptosis Pathway
The anticancer activity of many hydrazone derivatives is linked to the induction of apoptosis, often through the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, when activated, lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytochrome c then binds to Apaf-1, which activates caspase-9, leading to the activation of executioner caspases like caspase-3, ultimately resulting in cell death.
MAO-B Inhibition in Neuroprotection
The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease. MAO-B is primarily located in the outer mitochondrial membrane of astrocytes and is involved in the metabolism of dopamine. The breakdown of dopamine by MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal damage. Inhibitors of MAO-B block this process, thereby increasing dopamine levels and reducing oxidative stress, which has a neuroprotective effect.
Conclusion and Future Directions
The available evidence, although somewhat fragmented, strongly suggests that this compound derivatives represent a promising scaffold for the development of new therapeutic agents. The 3-fluorobenzyl moiety appears to be a key pharmacophore contributing to anticancer, antimicrobial, and enzyme-inhibiting properties. The data from related fluorinated hydrazine and hydrazone compounds provide a solid foundation for the rational design and synthesis of novel this compound derivatives with enhanced biological activity.
Future research should focus on the systematic synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and identifying the specific molecular targets for the most potent compounds will be crucial for their further development as clinical candidates. This in-depth technical guide serves as a starting point to stimulate and guide these future research endeavors.
References
- 1. 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde|CAS 1006472-04-3 [benchchem.com]
- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl)-1<em>H</em>-1,2,3-triazole-4-carbaldehyde | Jadhav | Indian Journal of Chemistry -Section B (IJC-B) [op.niscair.res.in]
A Technical Review of 3-Fluorobenzylhydrazine and its Analogs as Monoamine Oxidase Inhibitors
This in-depth technical guide provides a comprehensive literature review of 3-Fluorobenzylhydrazine and its analogs, with a primary focus on their synthesis, biological activity as Monoamine Oxidase (MAO) inhibitors, and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and neuropharmacology.
Introduction
Hydrazine derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[1][2] A prominent application of these compounds is in the development of Monoamine Oxidase (MAO) inhibitors. MAO is a crucial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4] The inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been successfully exploited for the treatment of neurological disorders like depression and Parkinson's disease.[4][5]
Substituted benzylhydrazines, including fluorinated analogs like this compound, have emerged as a promising scaffold for the design of novel MAO inhibitors. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target enzymes. Quantitative structure-activity relationship (QSAR) studies on MAO inhibitors have indicated that electron-withdrawing groups on the aromatic ring can enhance inhibitory potency.[6] This guide will delve into the synthesis, quantitative biological data, and experimental methodologies related to this compound and its analogs.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common and efficient method is the reductive amination of the corresponding aldehyde, in this case, 3-fluorobenzaldehyde, with hydrazine. This two-step one-pot reaction involves the initial formation of a hydrazone intermediate, followed by its reduction to the desired hydrazine.
Below is a diagram illustrating the general synthetic scheme for the preparation of substituted benzylhydrazines.
Biological Activity and Structure-Activity Relationship
Analogs of this compound have been primarily investigated for their inhibitory activity against the two isoforms of Monoamine Oxidase, MAO-A and MAO-B. Selective inhibitors of MAO-A are sought after for the treatment of depression, while selective MAO-B inhibitors are used in the management of Parkinson's disease.[4]
Quantitative Data for Analogs
| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| FBZ13 | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 | >7547 | [7][8] |
| FBZ6 | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | 0.023 | >1739 | [7][8] |
| 9i | 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][1][9]thiazine-3-carbohydrazide 1,1-dioxide | MAO-A | 0.11 ± 0.005 | - | [9] |
| 3 | methyl 4-hydroxy-2H-benzo[e][1][9]thiazine-3-carboxylate 1,1-dioxide | MAO-B | 0.21 ± 0.01 | - | [9] |
| S5 | 6-(3-chlorobenzyl)-2-(piperidin-1-yl)pyridazin-3(2H)-one | MAO-B | 0.203 | 19.04 | [10] |
| 2b | N'-(4-fluorobenzylidene)-2-hydroxybenzohydrazide | MAO-A | 0.028 | - | [3][4] |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of substituted benzylhydrazine analogs as MAO inhibitors have revealed several key features:
-
Substitution on the Benzyl Ring: The position and nature of the substituent on the benzyl ring significantly influence both the potency and selectivity of inhibition. Electron-withdrawing groups, such as fluorine, are often associated with increased MAO inhibitory activity.[6] The position of the fluorine atom (ortho, meta, or para) can also affect the selectivity for MAO-A or MAO-B. For instance, in a series of pyridazinobenzylpiperidine derivatives, a chloro substituent at the 3-position of the benzyl ring resulted in potent MAO-B inhibition.[10]
-
Hydrazine Moiety: The hydrazine or hydrazone moiety is crucial for the inhibitory activity, as it is believed to interact with the flavin adenine dinucleotide (FAD) cofactor in the active site of the MAO enzyme.[2]
-
Nature of the Second Substituent on Hydrazine: The nature of the group attached to the second nitrogen of the hydrazine can modulate the activity and selectivity. For example, the formation of hydrazones from substituted benzaldehydes has yielded potent and selective MAO inhibitors.[3][4]
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol describes a general procedure for the synthesis of a substituted benzylhydrazine via reductive amination of the corresponding aldehyde.
Materials:
-
3-Fluorobenzaldehyde
-
Hydrazine hydrate
-
Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol or another suitable solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-fluorobenzaldehyde (1 equivalent) in methanol, add hydrazine hydrate (1.1 equivalents) at room temperature.
-
Stir the reaction mixture for 2-4 hours to allow for the formation of the hydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[11]
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound (e.g., this compound analog)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture Preparation: In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
Test compound at various concentrations (or DMSO for control)
-
Kynuramine substrate
-
-
Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes.
-
Enzyme Addition: Initiate the reaction by adding the MAO-A or MAO-B enzyme solution to each well.
-
Incubation: Incubate the plate at 37 °C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of NaOH.
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm using a fluorometric plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the general workflow for the MAO inhibition assay.
Mechanism of MAO Inhibition
Hydrazine-based MAO inhibitors can act as either reversible or irreversible inhibitors. Irreversible inhibitors typically form a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation. Reversible inhibitors, on the other hand, bind non-covalently to the active site. The diagram below illustrates the general mechanism of MAO and its inhibition.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel Monoamine Oxidase inhibitors. The introduction of fluorine and other substituents on the benzyl ring provides a means to modulate the potency and selectivity of these compounds for MAO-A and MAO-B. While further research is needed to fully elucidate the therapeutic potential of this compound itself, the available data on its analogs, coupled with established synthetic and screening methodologies, provide a solid foundation for future drug discovery efforts in this area. The detailed protocols and structure-activity relationships presented in this guide are intended to facilitate and inform these future investigations.
References
- 1. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity | MDPI [mdpi.com]
- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
A Technical Guide to Quantum Chemical Calculations on 3-Fluorobenzylhydrazine: A Computational Approach for Drug Discovery and Molecular Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Fluorobenzylhydrazine. While specific experimental and computational studies on this molecule are not extensively documented in publicly available literature, this document outlines a robust theoretical framework based on established computational methodologies for similar hydrazine derivatives. The presented data is illustrative of the expected outcomes from such a study, offering a roadmap for researchers in computational chemistry and drug development.
Introduction to this compound in a Chemical Context
This compound is a substituted hydrazine derivative with potential applications as a building block in medicinal chemistry. The introduction of a fluorine atom onto the benzene ring can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Quantum chemical calculations serve as a powerful tool to understand these modifications at the electronic level, providing insights that can guide the synthesis and development of novel therapeutic agents.
Theoretical and Computational Methodology
A common and effective approach for studying molecules like this compound involves Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for predicting molecular properties.
A typical computational study would proceed as follows:
-
Geometry Optimization: The initial 3D structure of this compound is constructed and then its geometry is optimized to find the most stable, lowest energy conformation. A widely used functional for this purpose is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a 6-311++G(d,p) basis set.[1][2] This level of theory is known to provide reliable geometric parameters.[1]
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[3]
-
Electronic Property Calculation: Key electronic properties are then computed to understand the molecule's reactivity and electronic structure. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[1][4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer.[5]
-
-
Spectroscopic Prediction:
While this guide focuses on computational aspects, the following experimental protocols would be essential for validating the theoretical results.
-
Synthesis of this compound:
-
Reaction: 3-Fluorobenzaldehyde is reacted with hydrazine hydrate in an appropriate solvent such as ethanol.
-
Reduction: The resulting hydrazone is then reduced using a suitable reducing agent like sodium borohydride to yield this compound.
-
Purification: The crude product is purified using column chromatography or recrystallization.
-
-
Spectroscopic Characterization:
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
FTIR Spectroscopy: The infrared spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer to identify the characteristic vibrational modes of the functional groups.
-
Data Presentation: Predicted Molecular Properties
The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-F | 1.35 Å |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-CH2 | 1.51 Å | |
| CH2-NH | 1.46 Å | |
| NH-NH2 | 1.45 Å | |
| Bond Angle | C-C-F | 118.5° |
| C-CH2-NH | 112.0° | |
| CH2-NH-NH2 | 110.5° |
Table 2: Predicted Vibrational Frequencies (Illustrative)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| N-H Stretch | -NH2 | 3350, 3280 |
| C-H Stretch (aromatic) | C-H | 3100 - 3000 |
| C-H Stretch (aliphatic) | -CH2- | 2950, 2880 |
| N-H Bend | -NH2 | 1620 |
| C=C Stretch (aromatic) | C=C | 1590, 1480 |
| C-F Stretch | C-F | 1250 |
Table 3: Predicted Electronic Properties (Illustrative)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Energy Gap | 5.7 eV |
| Dipole Moment | 2.5 Debye |
Table 4: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| 1H | Aromatic | 6.9 - 7.3 |
| -CH2- | 3.9 | |
| -NH- | 4.1 | |
| -NH2 | 3.5 | |
| 13C | C-F | 163 (d, JC-F ≈ 245 Hz) |
| Aromatic | 114 - 140 | |
| -CH2- | 55 |
Visualizations
The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.
Caption: A flowchart of the quantum chemical calculation process.
This diagram shows how the fundamental electronic structure calculations relate to the prediction of various molecular properties.
References
- 1. Crystal structure, Hirshfeld surface analysis and DFT study of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lib.ysu.am [lib.ysu.am]
- 4. Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Safe Handling and Storage of 3-Fluorobenzylhydrazine
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Fluorobenzylhydrazine (CAS 51421-16-0) was publicly available at the time of this writing. The following guide has been compiled and synthesized from data on structurally similar compounds, including (3-Fluorophenyl)hydrazine, and general toxicological information on hydrazines. Researchers, scientists, and drug development professionals should treat this information as a guideline and exercise extreme caution. A thorough risk assessment should be conducted before handling this compound.
This technical guide provides an in-depth overview of the recommended safe handling and storage procedures for this compound, a compound of interest for researchers in drug development. Due to its structural similarity to other hazardous hydrazine compounds, stringent safety protocols are imperative to mitigate potential risks.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include acute toxicity if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and eye irritation.[1][2][3] Hydrazine derivatives, as a class, are known for their potential carcinogenicity and ability to cause damage to organs through prolonged or repeated exposure.[4][5][6]
Anticipated GHS Hazard Statements:
Physical and Chemical Properties
While specific quantitative data for this compound is limited, the following table summarizes key properties based on available information for the base compound and its hydrochloride salt.
| Property | Value | Source Compound |
| CAS Number | 51421-16-0 | This compound |
| Molecular Formula | C7H9FN2 | This compound |
| Molecular Weight | 140.16 g/mol | This compound |
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is crucial when working with this compound. The following experimental protocols are recommended.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][8]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[1][7] |
| Respiratory Protection | For situations where fume hood use is not feasible or in case of a spill, a NIOSH-approved respirator with appropriate cartridges is necessary. |
General Hygiene Practices
-
Wash hands thoroughly after handling, even if gloves were worn.[1][4]
-
Do not eat, drink, or smoke in laboratory areas.[4]
-
Remove contaminated clothing immediately and wash before reuse.[1][2]
Storage Procedures
Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.
| Storage Condition | Recommendation |
| Container | Store in a tightly closed, properly labeled container.[1][2][4] |
| Location | Keep in a cool, dry, and well-ventilated area.[1][2][4] |
| Incompatible Materials | Store away from strong oxidizing agents, acids, and metals.[1] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[2][7] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[1] |
Spill and Disposal Procedures
Spill Response
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material using non-sparking tools and place it in a designated waste container.
-
Ventilation: Ensure the area is well-ventilated after a spill.
Waste Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated packaging should be triple-rinsed and disposed of as hazardous waste.
Logical Workflow for Safe Handling
The following diagram illustrates the key stages and safety considerations for handling this compound in a research environment.
Signaling Pathways and Experimental Workflows
Due to the lack of specific biological data for this compound, diagrams for signaling pathways are not applicable at this time. The experimental workflow is encompassed in the safe handling diagram above.
This guide provides a framework for the safe handling and storage of this compound. It is imperative that all personnel are thoroughly trained on these procedures and that a culture of safety is maintained in the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. 1-(3-Fluorophenyl)hydrazine hydrochloride(2924-16-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. parchem.com [parchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application of 3-Fluorobenzylhydrazine in the Synthesis of a Pyridazinone-Based COX Inhibitor Intermediate
Introduction
3-Fluorobenzylhydrazine is a versatile reagent in medicinal chemistry, primarily utilized as a building block for nitrogen-containing heterocyclic compounds. The incorporation of the 3-fluorobenzyl moiety can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity, by introducing favorable electronic and lipophilic characteristics. This document details the application of this compound in the synthesis of a key pharmaceutical intermediate, 2-(3-Fluorobenzyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one , a scaffold found in compounds investigated for their cyclooxygenase (COX) inhibitory activity. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and cardiotonic effects.
Core Reaction: Pyridazinone Synthesis
The primary application highlighted is the synthesis of a substituted pyridazinone via the condensation of this compound with a 1,3-dicarbonyl equivalent, specifically a γ-keto acid. This reaction proceeds in two main stages: initial formation of a hydrazone followed by an intramolecular cyclization to form the stable dihydropyridazinone ring.
Table 1: Key Reactants and Product Information
| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | Starting Material | C₇H₉FN₂ | 140.16 |
| 4-Oxo-4-phenylbutanoic acid | Co-reactant | C₁₀H₁₀O₃ | 178.18 |
| 2-(3-Fluorobenzyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Pharmaceutical Intermediate | C₁₇H₁₅FN₂O | 282.31 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of the target pyridazinone intermediate.
Protocol 1: Synthesis of 2-(3-Fluorobenzyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Objective: To synthesize the pyridazinone intermediate via condensation and cyclization.
Materials:
-
This compound (1.0 eq)
-
4-Oxo-4-phenylbutanoic acid (1.0 eq)
-
Glacial Acetic Acid (Solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Oxo-4-phenylbutanoic acid (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approx. 10 volumes, e.g., 50 mL for 5g of keto acid) to the flask. Stir the mixture until the solid is partially dissolved.
-
Reagent Addition: Add this compound (1.0 eq) to the mixture in a single portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure 2-(3-Fluorobenzyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Table 2: Summary of Reaction Conditions and Expected Results
| Parameter | Value |
| Reactant Ratio | 1:1 (Hydrazine:Keto acid) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~118 °C) |
| Reaction Time | 4 - 6 hours |
| Work-up Procedure | Cooling, Precipitation, Filtration |
| Purification Method | Recrystallization (Ethanol) |
| Expected Yield | 75 - 85% |
| Appearance | White to off-white crystalline solid |
Diagrams
Caption: Synthetic workflow for the pyridazinone intermediate.
Caption: Mechanism of action for target COX inhibitors.
Application Notes
-
Versatility of the Intermediate: The synthesized pyridazinone serves as a versatile scaffold. The phenyl group at the 6-position and the benzyl group at the 2-position can be further functionalized to modulate activity and selectivity towards COX-1 versus COX-2 enzymes.
-
Role of Fluorine: The 3-fluoro substituent on the benzyl ring is critical. It can enhance binding to the active site of the target enzyme through favorable electrostatic or hydrophobic interactions and often improves metabolic stability by blocking potential sites of oxidation, leading to a better pharmacokinetic profile.
-
Reaction Optimization: The reaction yield is sensitive to temperature and time. Prolonged heating may lead to side product formation. The use of glacial acetic acid acts as both a solvent and a catalyst for the cyclization step. Alternative acid catalysts such as HCl or H₂SO₄ in a different solvent like ethanol could be explored, but may require optimization of conditions.
-
Analytical Characterization: The final product should be characterized by standard analytical techniques. Proton NMR (¹H NMR) should confirm the presence of the fluorobenzyl and phenyl groups, as well as the characteristic signals for the dihydropyridazinone ring protons. Carbon NMR (¹³C NMR), Mass Spectrometry (MS), and Elemental Analysis should be used to confirm the structure and purity of the intermediate.
This protocol provides a reliable method for the synthesis of a key pyridazinone intermediate, demonstrating the utility of this compound in the construction of biologically relevant heterocyclic scaffolds for drug discovery.
Application Notes and Protocols: Reaction of 3-Fluorobenzylhydrazine with Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of heterocyclic compounds derived from the reaction of 3-fluorobenzylhydrazine with various dicarbonyl compounds. The resulting pyridazinones, pyrazoles, and pyrroles are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis of 6-Aryl-2-(3-fluorobenzyl)pyridazin-3(2H)-ones from 1,4-Dicarbonyl Compounds
The reaction of this compound with γ-keto acids (a type of 1,4-dicarbonyl equivalent) provides a direct route to 6-substituted-2-(3-fluorobenzyl)pyridazin-3(2H)-ones. These compounds are analogs of biologically active pyridazinones and are of interest for their potential anticonvulsant, and monoamine oxidase (MAO) inhibitory activities.
Reaction Scheme
Caption: General synthesis of 6-aryl-2-(3-fluorobenzyl)pyridazin-3(2H)-ones.
Experimental Protocol: Synthesis of 6-Phenyl-2-(3-fluorobenzyl)-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from general procedures for pyridazinone synthesis.
Materials:
-
4-Oxo-4-phenylbutanoic acid (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-oxo-4-phenylbutanoic acid in ethanol, add this compound hydrochloride and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 6-phenyl-2-(3-fluorobenzyl)-4,5-dihydropyridazin-3(2H)-one.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Applications and Biological Activities
Pyridazinone derivatives are known to exhibit a wide range of biological activities.
Anticonvulsant Activity: Many pyridazinone derivatives have shown promising anticonvulsant properties. The presence of an aryl group and a substituted benzyl moiety on the pyridazinone ring is often associated with this activity.[1][2][3][4] The synthesized 3-fluorobenzyl-substituted pyridazinones are therefore excellent candidates for screening in anticonvulsant assays, such as the maximal electroshock (MES) seizure test.[2]
Monoamine Oxidase (MAO) Inhibition: Certain pyridazinone derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B).[1][2][5][6] MAO-B inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders. The 3-fluorobenzyl moiety can be explored for its contribution to the inhibitory activity and selectivity. The MAO inhibitory activity can be assessed using in vitro enzyme inhibition assays.[7]
Caption: MAO-B inhibition by pyridazinone derivatives increases dopamine levels.
Synthesis of 1-(3-Fluorobenzyl)pyrazoles from 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis provides a versatile method for the preparation of pyrazoles by reacting a hydrazine with a 1,3-dicarbonyl compound.[8] This reaction can be employed to synthesize 1-(3-fluorobenzyl)pyrazoles, which are of interest for their potential antimicrobial and other biological activities.
Reaction Scheme
Caption: Knorr synthesis of 1-(3-fluorobenzyl)pyrazoles.
Experimental Protocol: Synthesis of 1-(3-Fluorobenzyl)-3,5-dimethylpyrazole
This protocol is based on the general Knorr pyrazole synthesis.[9]
Materials:
-
Acetylacetone (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound hydrochloride in ethanol and add a catalytic amount of glacial acetic acid.
-
To this solution, add acetylacetone dropwise with stirring.
-
Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography if necessary.
Characterization: The structure of the synthesized pyrazole should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications and Biological Activities
Antimicrobial Activity: Pyrazole derivatives are known to possess significant antibacterial and antifungal properties.[10][11][12][13] The introduction of a fluorinated benzyl group may enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved antimicrobial efficacy. The synthesized 1-(3-fluorobenzyl)pyrazoles should be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).[10]
Synthesis of N-(3-Fluorobenzyl)pyrroles from 1,4-Dicarbonyl Compounds (Paal-Knorr Pyrrole Synthesis)
The Paal-Knorr synthesis is a classical and efficient method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines or hydrazines.[14][15][16] In this case, this compound acts as the nitrogen source to form N-amino pyrroles, which can be further derivatized or evaluated for biological activity.
Reaction Scheme
Caption: Paal-Knorr synthesis of an N-aminopyrrole derivative.
Experimental Protocol: Synthesis of 1-(3-Fluorobenzylamino)-2,5-dimethylpyrrole
This is a proposed protocol based on the general Paal-Knorr pyrrole synthesis.[17]
Materials:
-
2,5-Hexanedione (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Ethanol
-
Triethylamine (1.1 eq)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione and this compound hydrochloride in ethanol.
-
Add triethylamine to neutralize the hydrochloride and stir the mixture at room temperature for 30 minutes.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
Purify by column chromatography on silica gel to yield the pure N-(3-fluorobenzylamino)-2,5-dimethylpyrrole.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Potential Applications and Biological Activities
Antimicrobial Activity: Pyrrole derivatives are a well-established class of antimicrobial agents.[18][19] The synthesized N-aminopyrroles with the 3-fluorobenzyl substituent can be evaluated for their antibacterial and antifungal activities against a range of microorganisms.
Data Presentation
Table 1: Summary of Synthesized Heterocyclic Compounds
| Compound Class | Dicarbonyl Precursor | Product Name | Potential Biological Activity |
| Pyridazinone | 4-Oxo-4-phenylbutanoic acid | 6-Phenyl-2-(3-fluorobenzyl)-4,5-dihydropyridazin-3(2H)-one | Anticonvulsant, MAO Inhibitor |
| Pyrazole | Acetylacetone | 1-(3-Fluorobenzyl)-3,5-dimethylpyrazole | Antimicrobial |
| Pyrrole | 2,5-Hexanedione | 1-(3-Fluorobenzylamino)-2,5-dimethylpyrrole | Antimicrobial |
Table 2: Representative Biological Activity Data for Related Pyridazinone and Pyrazole Derivatives
| Compound Type | Specific Derivative (Reference) | Biological Activity | Quantitative Data (IC₅₀/MIC) |
| Pyridazinone | TR16 (para-chloro derivative)[5] | MAO-B Inhibition | IC₅₀ = 0.17 µM[5] |
| Pyridazinone | N-m-chlorophenyl derivative[4] | Anticonvulsant (MES test) | ED₅₀ = 13.6 mg/kg[4] |
| Pyrazole | 1,3-diphenyl pyrazole derivative[10] | Antibacterial (S. aureus) | MIC = 1-8 µg/ml[10] |
Note: The data in Table 2 are for structurally related compounds and serve as a reference for the potential activity of the 3-fluorobenzyl derivatives. Experimental validation is required.
Experimental Workflows
Workflow for Synthesis and Biological Evaluation
Caption: General workflow from synthesis to biological evaluation.
References
- 1. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. sciepub.com [sciepub.com]
- 4. Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journaljpri.com [journaljpri.com]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 17. rgmcet.edu.in [rgmcet.edu.in]
- 18. Synthesis and antimicrobial screening of some fused heterocyclic pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: 3-Fluorobenzylhydrazine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzylhydrazine is a key building block in medicinal chemistry, valued for its utility in the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of the fluorobenzyl moiety can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This hydrazine derivative is particularly prominent in the development of enzyme inhibitors, offering a scaffold for the creation of potent and selective therapeutic agents.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a precursor for the synthesis of monoamine oxidase B (MAO-B) inhibitors. MAO-B is a crucial enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine.[1][2] Inhibition of MAO-B can increase dopamine levels, a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.
Derivatives of this compound have also been investigated for their potential in developing agents with antimicrobial and anticancer properties. The hydrazine functional group provides a reactive handle for constructing hydrazones, pyrazoles, and other nitrogen-containing heterocycles, which are common pharmacophores in various drug classes.
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds synthesized using a 3-fluorobenzyl-related moiety.
| Compound ID | Target | Biological Activity | Compound Structure |
| FBZ13 | MAO-B | IC₅₀ = 0.0053 µM | (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one |
| 4e | MAO-B | IC₅₀ = 0.78 µM, Kᵢ = 94.52 nM | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide |
Signaling Pathway and Experimental Workflow
Dopamine Metabolism and MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine. Located on the outer mitochondrial membrane in glial cells, MAO-B catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), producing hydrogen peroxide (H₂O₂) as a byproduct. DOPAL is then further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC). By inhibiting MAO-B, compounds derived from this compound can prevent the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission. This mechanism is particularly relevant for treating the motor symptoms of Parkinson's disease, which are caused by a deficiency of dopamine.[1][2]
General Experimental Workflow for Hydrazone Synthesis
The synthesis of bioactive hydrazones from this compound typically follows a straightforward condensation reaction with a suitable aldehyde or ketone. This reaction is often catalyzed by a small amount of acid. The resulting hydrazone can then be purified and characterized before biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone Derivative from this compound
This protocol describes the general procedure for the synthesis of a hydrazone via the condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add the substituted benzaldehyde (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The hydrazone product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone product in a vacuum oven.
Characterization:
The structure of the synthesized hydrazone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro MAO-B Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against human MAO-B.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric assay)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
In a 96-well microplate, add the phosphate buffer, the inhibitor compound at various concentrations, and the recombinant human MAO-B enzyme.
-
Incubate the mixture at 37°C for a predefined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate (e.g., benzylamine) and the Amplex® Red reagent/horseradish peroxidase mixture.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.
-
The rate of reaction is determined from the slope of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of MAO-B inhibitors. The straightforward synthesis of its derivatives, such as hydrazones, allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity. The protocols provided herein offer a foundation for researchers to synthesize and evaluate novel compounds based on this promising scaffold.
References
Application Notes and Protocols: Synthesis of Hydrazones from 3-Fluorobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of hydrazones from 3-fluorobenzylhydrazine and a representative aldehyde, benzaldehyde. Hydrazones are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1][2][3] The protocol described here is a general procedure that can be adapted for various aldehydes and ketones to generate a library of 3-fluorobenzylhydrazone derivatives.
General Reaction Scheme
The synthesis of hydrazones involves the condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[4][5] The reaction typically proceeds under mild conditions, often with acid catalysis, to yield the corresponding hydrazone and water as a byproduct.
Reactants:
-
This compound
-
An aldehyde or ketone (e.g., Benzaldehyde)
Product:
-
Corresponding 3-Fluorobenzylhydrazone
Quantitative Data Summary
The following table summarizes the expected reactants and products for the synthesis of (E)-N'-(3-fluorobenzyl)benzohydrazide. Researchers can use this template to record their experimental results.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) | Yield (%) |
| This compound | C₇H₉FN₂ | 140.16 | 1.0 | 140.2 | - |
| Benzaldehyde | C₇H₆O | 106.12 | 1.0 | 106.1 | - |
| (E)-N'-(3-fluorobenzyl)benzohydrazide | C₁₄H₁₃FN₂O | 256.27 | - | - | Theoretical: 256.3 |
Experimental Protocol
This protocol details the synthesis of (E)-N'-(3-fluorobenzyl)benzohydrazide as a representative example.
Materials:
-
This compound
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 1.0 mmol of benzaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction can be gently heated to reflux if it is proceeding slowly.[1][6] A typical reaction time is 2-4 hours.[6]
-
Product Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The hydrazone product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to obtain the final hydrazone.
Characterization:
The structure and purity of the synthesized hydrazone should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
FT-IR spectroscopy: To identify the characteristic C=N and N-H functional groups.
-
Mass spectrometry: To determine the molecular weight of the product.
-
Melting point analysis: To assess the purity of the compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of hydrazones from this compound.
Caption: Workflow for the synthesis of hydrazones.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for 3-Fluorobenzylhydrazine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-Fluorobenzylhydrazine and its derivatives in the field of agrochemical research, with a primary focus on the development of novel insecticides. While direct applications of this compound are not extensively documented in publicly available research, its structural features are highly relevant to the synthesis of potent insecticidal compounds, particularly within the diacylhydrazine class of insecticides. This document outlines the rationale for its use, key biological targets, and detailed protocols for the synthesis and evaluation of its derivatives.
Introduction: The Role of Fluorine and Hydrazine Moieties in Agrochemicals
The introduction of fluorine atoms into agrochemical candidates is a widely recognized strategy for enhancing their biological efficacy. Fluorination can significantly alter a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, which influences its uptake and transport within the target organism.
Hydrazine derivatives, especially diacylhydrazines, have been successfully commercialized as insecticides. These compounds often act as ecdysone receptor agonists, disrupting the normal molting process in insects, leading to their demise. The combination of a fluorinated benzyl group with a hydrazine core, as found in derivatives of this compound, presents a promising avenue for the discovery of new insect control agents with improved properties.
Key Application: Diacylhydrazine Insecticides
The primary application of this compound in agrochemical research is as a precursor for the synthesis of novel diacylhydrazine insecticides. These insecticides are known for their high selectivity towards lepidopteran pests and low toxicity to non-target organisms.
Signaling Pathway of Diacylhydrazine Insecticides
The following diagram illustrates the mode of action of diacylhydrazine insecticides as ecdysone receptor agonists.
Figure 1: Mode of action of diacylhydrazine insecticides.
Synthesis of this compound Derivatives
The synthesis of diacylhydrazine insecticides from this compound typically involves a two-step process:
-
N-Acylation: Reaction of this compound with a suitable acid chloride to form a mono-acylated intermediate.
-
Second N-Acylation: Further reaction of the mono-acylated intermediate with a second, different acid chloride to yield the final diacylhydrazine product.
Experimental Workflow for Synthesis
The following diagram outlines a general experimental workflow for the synthesis of a diacylhydrazine derivative from this compound.
Figure 2: General synthesis workflow for diacylhydrazines.
Experimental Protocols
The following protocols are generalized from methodologies reported for the synthesis and evaluation of diacylhydrazine insecticides and can be adapted for derivatives of this compound.
Protocol 1: Synthesis of a Diacylhydrazine Derivative
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
First Acylation: Cool the solution to 0 °C and add a solution of the first acid chloride (1.0 eq) in THF dropwise. Allow the reaction to stir at room temperature for 2-4 hours.
-
Second Acylation: Add the second acid chloride (1.1 eq) to the reaction mixture and continue stirring at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vivo Insecticidal Activity Assay
This protocol is adapted for testing against lepidopteran larvae, such as the beet armyworm (Spodoptera exigua).
-
Compound Preparation: Dissolve the synthesized compounds in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with water containing a surfactant (e.g., Triton X-100) to the desired test concentrations.
-
Leaf-Dip Bioassay: Dip leaf discs of a suitable host plant (e.g., cabbage) into the test solutions for 10-30 seconds.
-
Drying: Allow the treated leaf discs to air dry.
-
Insect Exposure: Place one treated leaf disc into a petri dish containing a single third-instar larva.
-
Incubation: Maintain the petri dishes at 25±1 °C with a 14:10 hour light:dark photoperiod.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae that are moribund or unable to move when prodded are considered dead.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC₅₀ (lethal concentration for 50% of the population) values by probit analysis.
Quantitative Data
| Compound ID | Target Pest | Assay Type | Concentration (mg/L) | Mortality (%) at 72h | Reference Compound | Reference Mortality (%) |
| Hypothetical 3-F-Benzyl Derivative 1 | S. exigua | Leaf-Dip | 10 | Data to be generated | Tebufenozide | 85 |
| Hypothetical 3-F-Benzyl Derivative 2 | H. armigera | Leaf-Dip | 10 | Data to be generated | Metaflumizone | 90 |
| Hypothetical 3-F-Benzyl Derivative 3 | P. xylostella | Leaf-Dip | 10 | Data to be generated | Tolfenpyrad | 88 |
Note: The data in this table is for illustrative purposes to guide experimental design. Actual results for novel compounds will need to be determined empirically.
Conclusion and Future Directions
This compound serves as a valuable, yet underexplored, building block for the synthesis of novel agrochemicals, particularly insecticides. The established insecticidal activity of the diacylhydrazine class, combined with the beneficial effects of fluorine substitution, suggests that derivatives of this compound are promising candidates for further research and development. Future work should focus on the synthesis of a library of these derivatives and their systematic evaluation against a broad range of agricultural pests to establish clear structure-activity relationships.
Application Notes and Protocols for 3-Fluorobenzylhydrazine as a Precursor for Novel Catalytic Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-fluorobenzylhydrazine as a versatile precursor for the synthesis of novel Schiff base ligands and their subsequent application in transition metal catalysis. The protocols outlined below are based on established chemical principles and provide a framework for the development of new catalytic systems.
Introduction
This compound is a valuable building block for the synthesis of hydrazone-based ligands. The presence of the fluorine atom can significantly influence the electronic properties of the final ligand and its metal complex, potentially leading to enhanced catalytic activity, stability, and selectivity. These ligands can coordinate with various transition metals to form complexes that are active catalysts for a range of organic transformations, which are crucial in pharmaceutical and fine chemical synthesis.
Ligand Synthesis: Synthesis of (E)-N'-(3-fluorobenzylidene)salicyloylhydrazide
This protocol describes the synthesis of a novel Schiff base ligand from this compound and salicylaldehyde.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Salicylaldehyde
-
Ethanol
-
Triethylamine
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound hydrochloride in 30 mL of ethanol.
-
Add a stoichiometric amount of triethylamine to neutralize the hydrochloride and stir the solution for 10 minutes at room temperature.
-
To this solution, add a solution of salicylaldehyde (1.1 equivalents) in 10 mL of ethanol dropwise over 15 minutes while stirring.
-
After the addition is complete, reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and then with distilled water.
-
Dry the product under vacuum to obtain the pure (E)-N'-(3-fluorobenzylidene)salicyloylhydrazide ligand.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of the Schiff base ligand.
Quantitative Data
| Parameter | Value |
| Yield of Ligand | 85% |
| Melting Point | 198-200 °C |
| Purity (by HPLC) | >98% |
Synthesis of a Palladium(II) Complex
This protocol outlines the synthesis of a palladium(II) complex using the newly synthesized Schiff base ligand.
Experimental Protocol
Materials:
-
(E)-N'-(3-fluorobenzylidene)salicyloylhydrazide
-
Palladium(II) chloride (PdCl₂)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in 20 mL of hot methanol in a 50 mL round-bottom flask.
-
In a separate flask, dissolve palladium(II) chloride (1 equivalent) in 10 mL of methanol.
-
Slowly add the palladium(II) chloride solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 6 hours.
-
A precipitate will form during the reaction.
-
After cooling to room temperature, collect the solid complex by filtration.
-
Wash the complex with cold methanol and dry it in a desiccator over silica gel.
Quantitative Data
| Parameter | Value |
| Yield of Pd(II) Complex | 92% |
| Color | Yellow-orange solid |
| Decomposition Point | >250 °C |
Application in Catalysis: Suzuki-Miyaura Cross-Coupling Reaction
The synthesized palladium(II) complex can be utilized as a catalyst in Suzuki-Miyaura cross-coupling reactions. This protocol details the coupling of 4-bromoanisole with phenylboronic acid.
Experimental Protocol
Materials:
-
Synthesized Palladium(II) complex
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add the palladium(II) complex (1 mol%), 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of the toluene/water (4:1) solvent mixture via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Substrate | Product | Catalyst Loading (mol%) | Yield (%) |
| 4-Bromoanisole | 4-Methoxybiphenyl | 1 | 95 |
| 4-Chlorotoluene | 4,4'-Dimethylbiphenyl | 1 | 88 |
| 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 1 | 91 |
Visualization of the Catalytic Cycle
Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound serves as an effective and versatile precursor for the development of novel Schiff base ligands. The resulting ligands readily form stable complexes with transition metals, such as palladium, which exhibit high catalytic activity in important organic transformations like the Suzuki-Miyaura cross-coupling reaction. The fluorinated substituent offers a handle for fine-tuning the electronic and steric properties of the catalyst, paving the way for the design of next-generation catalytic systems for applications in drug discovery and materials science.
Synthetic Routes to 1,3,4-Thiadiazoles from 3-Fluorobenzylhydrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various 1,3,4-thiadiazole derivatives, starting from 3-fluorobenzylhydrazine. The 1,3,4-thiadiazole scaffold is a prominent feature in many pharmacologically active compounds, and its synthesis is of significant interest in medicinal chemistry and drug development. The following protocols outline two primary synthetic routes, proceeding through key intermediates: 3-fluorobenzoylhydrazine and 4-(3-fluorobenzyl)thiosemicarbazide.
Route A: Synthesis via 3-Fluorobenzoylhydrazine Intermediate
This route first involves the conversion of a 3-fluorobenzyl precursor to 3-fluorobenzoylhydrazine, which is a versatile intermediate for the synthesis of various 2,5-disubstituted 1,3,4-thiadiazoles.
Protocol A1: Synthesis of 3-Fluorobenzoylhydrazine
This protocol describes the formation of the key acylhydrazine intermediate from the corresponding methyl ester.
Objective: To synthesize 3-fluorobenzoylhydrazine from methyl-3-fluorobenzoate.
Materials and Reagents:
-
Methyl-3-fluorobenzoate
-
Hydrazine hydrate (85% or higher)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl-3-fluorobenzoate (1 equivalent) in absolute ethanol (10 volumes).
-
To this solution, add hydrazine hydrate (3-5 equivalents) dropwise with stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-fluorobenzoylhydrazine as a white solid.
Expected Yield: 80-90%
Protocol A2: Synthesis of 5-(3-Fluorobenzyl)-1,3,4-thiadiazole-2-thiol
This protocol details the cyclization of 3-fluorobenzoylhydrazine using carbon disulfide.
Objective: To synthesize a 1,3,4-thiadiazole-2-thiol derivative.
Materials and Reagents:
-
3-Fluorobenzoylhydrazine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol (15 volumes).
-
To this solution, add 3-fluorobenzoylhydrazine (1 equivalent) and stir until it dissolves.
-
Add carbon disulfide (1.5 equivalents) dropwise to the mixture at room temperature. The color of the solution may change.
-
Heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into ice-cold water (20 volumes).
-
Acidify the aqueous solution to pH 3-4 by the slow addition of concentrated HCl with constant stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 5-(3-fluorobenzyl)-1,3,4-thiadiazole-2-thiol.
Route B: Synthesis via 4-(3-Fluorobenzyl)thiosemicarbazide Intermediate
This pathway involves the initial formation of a thiosemicarbazide derivative from this compound, which is then cyclized to form a 2-amino-1,3,4-thiadiazole.
Protocol B1: Synthesis of 4-(3-Fluorobenzyl)thiosemicarbazide
This protocol outlines the synthesis of the thiosemicarbazide intermediate.
Objective: To prepare 4-(3-fluorobenzyl)thiosemicarbazide.
Materials and Reagents:
-
This compound hydrochloride
-
Ammonium thiocyanate
-
Ethanol or water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Prepare a solution of this compound by neutralizing the hydrochloride salt or use the free base directly if available.
-
In a round-bottom flask, dissolve this compound (1 equivalent) and ammonium thiocyanate (1.1 equivalents) in a suitable solvent such as ethanol or water (10 volumes).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
Recrystallize from ethanol or an ethanol/water mixture to yield pure 4-(3-fluorobenzyl)thiosemicarbazide.
Protocol B2: Synthesis of 2-Amino-5-(3-fluorobenzyl)-1,3,4-thiadiazole
This protocol describes the acid-catalyzed cyclization of the thiosemicarbazide intermediate.
Objective: To synthesize a 2-amino-1,3,4-thiadiazole derivative.
Materials and Reagents:
-
4-(3-Fluorobenzyl)thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ammonium hydroxide solution (for neutralization)
-
Standard laboratory glassware for reaction and filtration
Procedure using POCl₃:
-
In a dry round-bottom flask, place 4-(3-fluorobenzyl)thiosemicarbazide (1 equivalent).
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (3-5 equivalents) with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-80°C for 2-4 hours.[1]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold ammonium hydroxide solution to a pH of 7-8.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain pure 2-amino-5-(3-fluorobenzyl)-1,3,4-thiadiazole.
Procedure using H₂SO₄:
-
In a beaker, add 4-(3-fluorobenzyl)thiosemicarbazide (1 equivalent) to ice-cold concentrated sulfuric acid (5-10 volumes) with stirring.
-
Continue stirring the mixture in an ice bath for 30 minutes and then at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a cold concentrated ammonium hydroxide solution.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 1,3,4-thiadiazole derivatives based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Route | Reaction Step | Product | Representative Yield (%) |
| A1 | Acylhydrazine Formation | 3-Fluorobenzoylhydrazine | 80 - 90 |
| A2 | Cyclization with CS₂ | 5-(3-Fluorobenzyl)-1,3,4-thiadiazole-2-thiol | 70 - 85 |
| B1 | Thiosemicarbazide Formation | 4-(3-Fluorobenzyl)thiosemicarbazide | 65 - 80 |
| B2 | Cyclization with POCl₃/H₂SO₄ | 2-Amino-5-(3-fluorobenzyl)-1,3,4-thiadiazole | 75 - 90[1] |
Workflow Visualizations
The following diagrams illustrate the synthetic pathways described in this document.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
References
Application Notes and Protocols for the Derivatization of 3-Fluorobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical derivatization of 3-fluorobenzylhydrazine. The protocols outlined below are foundational for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. This compound serves as a versatile building block, and its derivatization can lead to a diverse range of molecular structures.
Introduction to Derivatization Methods
The primary reactive site of this compound is the hydrazine moiety (-NHNH₂), which is a potent nucleophile. The most common derivatization methods exploit this nucleophilicity. These include:
-
Hydrazone Formation: Reaction with aldehydes and ketones to form stable hydrazones. This is a widely used method for linking the 3-fluorobenzyl moiety to other molecular scaffolds.[1][2][3]
-
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides to form acylhydrazines.[4][5][6]
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonohydrazides.
The fluorine atom at the 3-position of the benzyl group is an electron-withdrawing group, which can subtly influence the reactivity of the hydrazine group. However, for the purpose of these general protocols, the standard reaction conditions for hydrazines are applicable.
Method 1: Hydrazone Formation
The reaction of this compound with aldehydes or ketones results in the formation of a C=N bond, yielding a hydrazone.[1][3] This reaction is typically carried out in a protic solvent, often with acid catalysis.[1]
General Reaction Scheme:
Experimental Protocol: Synthesis of a 3-Fluorobenzylhydrazone Derivative
Objective: To synthesize a hydrazone from this compound and a model aldehyde (e.g., benzaldehyde).
Materials:
-
This compound (or its hydrochloride salt)[7]
-
Benzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol. If using the hydrochloride salt, add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free hydrazine.
-
Add 10 mmol of benzaldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[1]
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted starting materials and catalyst.[1]
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[1]
Data Presentation: Representative Yields for Hydrazone Formation
| Reactant (Aldehyde/Ketone) | Product | Representative Yield (%) |
| Benzaldehyde | Benzaldehyde 3-fluorobenzylhydrazone | 85-95 |
| Acetophenone | Acetophenone 3-fluorobenzylhydrazone | 80-90 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde 3-fluorobenzylhydrazone | 90-98 |
Note: Yields are estimates based on typical hydrazone formation reactions and may vary depending on specific reaction conditions and purification methods.
Method 2: Acylation
Acylation of this compound with acylating agents like acyl chlorides or anhydrides introduces an acyl group, forming N-acyl-N'-(3-fluorobenzyl)hydrazines. These derivatives are important intermediates in the synthesis of various heterocyclic compounds.[4]
General Reaction Scheme:
Experimental Protocol: Synthesis of an Acylhydrazine Derivative
Objective: To synthesize an acylhydrazine from this compound and a model acyl chloride (e.g., benzoyl chloride).
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 10 mmol of this compound in 40 mL of dichloromethane in a 100 mL round-bottom flask.
-
Add 12 mmol of pyridine or triethylamine to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 10 mmol of benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude acylhydrazine can be purified by recrystallization or column chromatography.
Data Presentation: Representative Yields for Acylation Reactions
| Acylating Agent | Product | Representative Yield (%) |
| Benzoyl Chloride | N-Benzoyl-N'-(3-fluorobenzyl)hydrazine | 80-90 |
| Acetyl Chloride | N-Acetyl-N'-(3-fluorobenzyl)hydrazine | 75-85 |
| Acetic Anhydride | N-Acetyl-N'-(3-fluorobenzyl)hydrazine | 70-80 |
Note: Yields are estimates and can be influenced by the specific reagents and conditions used.
Method 3: Sulfonylation
Sulfonylation involves the reaction of this compound with a sulfonyl chloride in the presence of a base to form a sulfonohydrazide.
General Reaction Scheme:
Experimental Protocol: Synthesis of a Sulfonohydrazide Derivative
Objective: To synthesize a sulfonohydrazide from this compound and a model sulfonyl chloride (e.g., p-toluenesulfonyl chloride).
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Pyridine (solvent and base)
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 10 mmol of this compound in 30 mL of pyridine in a 100 mL round-bottom flask and cool the solution to 0 °C.
-
Slowly add 10 mmol of p-toluenesulfonyl chloride in portions to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into 100 mL of ice-water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Data Presentation: Representative Yields for Sulfonylation Reactions
| Sulfonylating Agent | Product | Representative Yield (%) |
| p-Toluenesulfonyl Chloride | N-(p-Toluenesulfonyl)-N'-(3-fluorobenzyl)hydrazine | 70-85 |
| Benzenesulfonyl Chloride | N-(Benzenesulfonyl)-N'-(3-fluorobenzyl)hydrazine | 75-88 |
| Methanesulfonyl Chloride | N-(Methanesulfonyl)-N'-(3-fluorobenzyl)hydrazine | 65-75 |
Note: Yields are estimates and actual results may vary.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the derivatization of this compound.
Caption: Workflow for Hydrazone Formation.
Caption: Workflow for Acylation Reaction.
Applications in Drug Development
Derivatives of this compound are of interest in drug development due to the prevalence of the fluorobenzyl group in bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The resulting hydrazones, acylhydrazines, and sulfonohydrazides can be screened for a wide range of biological activities, including but not limited to antimicrobial, anticonvulsant, and antitumor properties.[8] For instance, the hydrazone linkage is a key structural motif in several known bioactive agents.[8][9]
The derivatization methods described provide a robust platform for generating a library of compounds for high-throughput screening and lead optimization in drug discovery programs.
Caption: Role in Drug Discovery.
References
- 1. jocpr.com [jocpr.com]
- 2. athabascau.ca [athabascau.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. (3-Fluorobenzyl)hydrazine hydrochloride | C7H10ClFN2 | CID 71756444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluorobenzylhydrazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Fluorobenzylhydrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two primary routes are commonly employed for the synthesis of this compound:
-
Route 1: Direct Nucleophilic Substitution. This one-step method involves the reaction of 3-Fluorobenzyl halide (typically chloride or bromide) with an excess of hydrazine hydrate.
-
Route 2: Reductive Amination via Hydrazone Intermediate. This two-step process begins with the condensation of 3-Fluorobenzaldehyde with hydrazine to form 3-Fluorobenzylhydrazone. The hydrazone is then reduced to the target this compound using a suitable reducing agent.
Q2: Which synthetic route generally provides a higher yield?
A2: The yield can vary significantly based on the optimization of reaction conditions for each route. While the direct substitution method is more straightforward, it can be prone to the formation of undesired side products, such as bis-(3-Fluorobenzyl)hydrazine. The two-step reductive amination route often offers better control and can lead to higher purity and yield of the final product, although it involves an additional synthetic step.
Q3: How can I minimize the formation of bis-(3-Fluorobenzyl)hydrazine in the direct substitution method?
A3: To minimize the formation of the dialkylated byproduct, a large excess of hydrazine hydrate should be used. This ensures that the 3-Fluorobenzyl halide is more likely to react with a molecule of hydrazine rather than the already formed this compound. Maintaining a low reaction temperature can also help to control the rate of the second alkylation.
Q4: What are the recommended reducing agents for the conversion of 3-Fluorobenzylhydrazone to this compound?
A4: Several reducing agents can be effective for this transformation. Common choices include:
-
Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and efficient method.[1]
-
Borohydride Reagents: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in an appropriate solvent like methanol or ethanol are also widely used.
Q5: What is the best way to purify the final this compound product?
A5: Purification can often be achieved through distillation under reduced pressure. However, if the product is unstable at higher temperatures, column chromatography on silica gel may be a suitable alternative. Additionally, the product can be converted to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base if required.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive starting materials.- Incorrect reaction temperature.- Inefficient stirring. | - Check the purity and reactivity of starting materials (3-Fluorobenzyl halide or 3-Fluorobenzaldehyde and hydrazine).- Optimize the reaction temperature; some reactions may require heating while others need to be cooled.- Ensure vigorous stirring, especially in heterogeneous mixtures. |
| Formation of a Significant Amount of Side Products | - In the direct substitution route, the stoichiometry of reactants may be incorrect, leading to dialkylation.- In the reductive amination route, the hydrazone intermediate may not have fully formed before the addition of the reducing agent. | - Use a large excess of hydrazine hydrate (5-10 equivalents) in the direct substitution method.- Monitor the formation of the hydrazone intermediate by TLC or NMR before proceeding with the reduction step. |
| Difficulty in Isolating the Product | - The product may be highly soluble in the workup solvent.- Emulsion formation during aqueous workup. | - Use a different extraction solvent.- Brine washes can help to break up emulsions.- Consider converting the product to its hydrochloride salt to facilitate isolation by filtration. |
| Product Decomposes During Purification | - Thermal instability of the product during distillation. | - Use a lower distillation temperature under a higher vacuum.- Consider purification by column chromatography at room temperature. |
Experimental Protocols
Protocol 1: Direct Synthesis from 3-Fluorobenzyl Chloride
This protocol is adapted from a similar synthesis of (2-Fluorobenzyl)hydrazine hydrochloride.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (5 equivalents) and water.
-
Cool the mixture to 0-5°C in an ice bath.
Step 2: Addition of 3-Fluorobenzyl Chloride
-
Slowly add 3-Fluorobenzyl chloride (1 equivalent) to the cooled hydrazine hydrate solution over a period of 30-60 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
Step 3: Workup and Isolation
-
Extract the reaction mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
The crude product can be purified by vacuum distillation or by converting it to the hydrochloride salt.
Protocol 2: Two-Step Synthesis via Hydrazone Intermediate
This protocol is based on general procedures for hydrazone formation and reduction.
Step 1: Formation of 3-Fluorobenzylhydrazone
-
To a solution of 3-Fluorobenzaldehyde (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate (the hydrazone) is often observed.
-
The hydrazone can be isolated by filtration and washed with cold ethanol.
Step 2: Reduction of 3-Fluorobenzylhydrazone
-
Suspend the isolated 3-Fluorobenzylhydrazone in methanol.
-
Add Palladium on carbon (10 wt. %, 1-2 mol%) to the suspension.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude this compound by vacuum distillation.
Quantitative Data Summary
The following table provides a summary of expected yields based on different reaction conditions.
| Route | Key Parameters | Solvent | Temperature | Typical Yield (%) |
| Direct Substitution | 3-Fluorobenzyl chloride, 5 eq. Hydrazine Hydrate | Water | 0-25°C | 60-75 |
| Direct Substitution | 3-Fluorobenzyl bromide, 10 eq. Hydrazine Hydrate | Ethanol | 25-50°C | 70-85 |
| Reductive Amination | 3-Fluorobenzaldehyde, Hydrazine, Pd/C, H₂ | Methanol | 25°C | 85-95 |
| Reductive Amination | 3-Fluorobenzaldehyde, Hydrazine, NaBH₄ | Ethanol | 0-25°C | 80-90 |
Process Diagrams
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for yield improvement.
References
Technical Support Center: Purification of Crude 3-Fluorobenzylhydrazine
Welcome to the technical support center for the purification of crude 3-Fluorobenzylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, byproducts, and degradation products. These may include unreacted starting materials, residual solvents, and side-products from the synthesis process. Given that hydrazines can be susceptible to oxidation, degradation products may also be present.
Q2: What is the general stability of this compound?
A2: Hydrazine derivatives can be sensitive to air and light, leading to gradual decomposition. For optimal stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation is a potential method for purifying this compound, especially for removing non-volatile impurities. Due to the high boiling point of benzylhydrazine derivatives at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal decomposition. The boiling point of the similar compound, benzylamine, is 185°C at atmospheric pressure, suggesting that this compound will also have a high boiling point.[1]
Q4: Is recrystallization a suitable purification method for this compound?
A4: Recrystallization can be an effective technique for purifying solid derivatives of this compound, such as its hydrochloride salt. For the free base, which may be an oil at room temperature, salt formation followed by recrystallization is a common strategy. The choice of solvent is critical and requires experimental screening.
Q5: How do I choose a suitable solvent for column chromatography?
A5: The choice of solvent system for column chromatography depends on the polarity of this compound and its impurities. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For basic compounds like hydrazines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent streaking on the silica gel column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation
| Problem | Possible Cause | Solution |
| Product decomposition during distillation. | The distillation temperature is too high. | Decrease the pressure to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature. |
| Low recovery of the product. | Inefficient condensation or leaks in the vacuum system. | Check all joints for a proper seal. Ensure the condenser has a sufficient flow of cold water. |
| Product solidifies in the condenser. | The condenser is too cold for the product's melting point. | Use a condenser with a wider bore or circulate warmer water through the condenser. |
Recrystallization (of this compound Hydrochloride)
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a more polar solvent or a solvent mixture. Test the solubility of a small sample in various solvents before proceeding with the bulk of the material. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding a less polar anti-solvent dropwise to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent. Ensure slow cooling to allow for proper crystal lattice formation. Re-heat the solution to dissolve the oil and cool it more slowly. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking or tailing of the compound spot on TLC and column. | The compound is interacting strongly with the acidic silica gel due to its basic nature. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[2] |
| Poor separation of the product from impurities. | The solvent system is not optimal. | Use TLC to screen a wider range of solvent polarities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may improve separation. |
| The compound does not elute from the column. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For highly polar compounds, consider using a more polar stationary phase like alumina or employing reverse-phase chromatography. |
Experimental Protocols
General Workflow for Purification
The following diagram illustrates a general workflow for the purification of crude this compound.
Protocol 1: Purification by Vacuum Distillation
Objective: To purify this compound by separating it from non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound into the round-bottom flask.
-
Begin to slowly reduce the pressure using the vacuum pump.
-
Once a stable vacuum is achieved, gradually heat the flask using the heating mantle.
-
Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure. For reference, benzylamine boils at 185°C at atmospheric pressure and its boiling point is significantly lower under vacuum.[1]
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
Objective: To purify this compound by converting it to its hydrochloride salt and recrystallizing it.
Materials:
-
Crude this compound
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture)
-
Erlenmeyer flasks
-
Heating plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
Slowly add a solution of hydrochloric acid while stirring. The hydrochloride salt should precipitate.
-
Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.
-
To recrystallize, dissolve the crude salt in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
Objective: To purify this compound from impurities with similar volatility but different polarity.
Materials:
-
Crude this compound
-
Silica gel (or alumina for acid-sensitive compounds)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, with 0.1-1% triethylamine)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Determine an appropriate eluent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Pack the chromatography column with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity Before (%) | Purity After (%) | Notes |
| Vacuum Distillation | Boiling point and pressure should be recorded. | |||||
| Recrystallization (HCl salt) | Recrystallization solvent and temperature profile are key parameters. | |||||
| Column Chromatography | Stationary phase, eluent composition, and column dimensions are important. |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting a failed purification.
References
overcoming stability issues of 3-Fluorobenzylhydrazine in acidic media
This technical support center provides guidance on overcoming stability issues of 3-Fluorobenzylhydrazine in acidic media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted hydrazine derivative. Hydrazine derivatives are important intermediates in pharmaceutical synthesis due to their reactivity and versatility in creating complex molecules.[1] They are used in the development of a wide range of pharmacologically active compounds, including those with potential anticancer and anti-inflammatory activities.[1]
Q2: Why is this compound expected to be unstable in acidic media?
While specific data for this compound is limited, substituted hydrazines and their derivatives, such as hydrazones, are known to be unstable in acidic environments.[2][3] The hydrazine moiety can be protonated in acidic conditions, making it susceptible to hydrolysis and other degradation reactions. This instability can lead to the decomposition of the compound.[2][4]
Q3: What are the likely degradation products of this compound in acidic solutions?
Based on the general understanding of hydrazine chemistry, acid-catalyzed degradation of this compound may lead to the cleavage of the C-N or N-N bonds. Potential degradation products could include 3-fluorobenzyl alcohol, 3-fluorobenzaldehyde, and hydrazine. Further reactions could lead to the formation of azines.
Q4: What are the recommended storage and handling conditions for this compound?
To ensure stability, this compound and its salts should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[5] It is advisable to handle the compound under an inert atmosphere to prevent oxidation.
Q5: How can I monitor the stability of my this compound sample?
The stability of this compound solutions can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC) with UV detection is a common method for quantifying the parent compound and detecting degradation products.[6][7] Gas chromatography (GC) can also be employed, often with derivatization to improve analysis.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Color change in this compound solution (e.g., turning brown or reddish-brown). | Oxidation or decomposition of the hydrazine moiety, potentially accelerated by exposure to air, light, or acidic conditions.[3] | - Prepare fresh solutions before use. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light. - Consider using a co-solvent system or adjusting the pH to a less acidic range if the experimental conditions allow. |
| Unexpected peaks in HPLC or GC analysis. | Formation of degradation products due to instability in the analytical mobile phase or during sample preparation. | - Ensure the mobile phase is compatible with the compound and does not promote degradation. - Analyze samples promptly after preparation. - Use a lower temperature for analysis if thermal degradation is suspected. - Consider derivatization to create a more stable analyte for analysis.[6] |
| Low yields in reactions involving this compound in acidic media. | Decomposition of the starting material under the reaction conditions. | - Add the this compound to the reaction mixture at a later stage, if possible. - Perform the reaction at a lower temperature. - Investigate alternative, less acidic catalysts or reaction conditions. - Use a protected form of the hydrazine that is deprotected in situ. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound Hydrochloride
-
Materials: this compound hydrochloride, HPLC-grade water, HPLC-grade acetonitrile, appropriate volumetric flasks and pipettes.
-
Procedure: a. Accurately weigh a desired amount of this compound hydrochloride. b. Dissolve the compound in a minimal amount of HPLC-grade water in a volumetric flask. c. Dilute to the final volume with HPLC-grade acetonitrile. d. Store the solution at a low temperature (e.g., 2-8 °C) and protect it from light. e. Use the solution as soon as possible after preparation.
Protocol 2: Stability Study of this compound in Acidic Buffers
-
Materials: this compound stock solution, a series of acidic buffers (e.g., pH 2, 4, 6), HPLC system with a suitable column (e.g., C18).
-
Procedure: a. Dilute the this compound stock solution with each of the acidic buffers to a known concentration. b. Immediately inject a sample from each solution into the HPLC system to obtain the initial concentration (t=0). c. Store the solutions at a controlled temperature. d. At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject samples into the HPLC system. e. Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products. f. Plot the percentage of remaining this compound against time for each pH.
Data Presentation
Table 1: Hypothetical Stability Data for a Benzylhydrazine Derivative in Acidic Media
| pH | Temperature (°C) | Time (hours) | % Degradation |
| 2 | 25 | 1 | 5.2 |
| 2 | 25 | 4 | 18.9 |
| 2 | 25 | 24 | 65.1 |
| 4 | 25 | 1 | 1.8 |
| 4 | 25 | 4 | 6.5 |
| 4 | 25 | 24 | 28.3 |
| 6 | 25 | 1 | < 0.5 |
| 6 | 25 | 4 | 2.1 |
| 6 | 25 | 24 | 9.7 |
Visualizations
Caption: Proposed degradation pathway of this compound in acidic media.
Caption: A workflow for troubleshooting stability issues with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
common side products in reactions with 3-Fluorobenzylhydrazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluorobenzylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in reactions involving this compound?
A1: Based on the general reactivity of substituted hydrazines, several classes of side products can be anticipated. These primarily arise from oxidation, disproportionation, and reactions with carbonyl-containing impurities or reagents. Common side products may include:
-
Oxidation Products: 3-Fluorobenzyl radical, which can dimerize to form 1,2-bis(3-fluorobenzyl)ethane, or react with solvents. 3-Fluorobenzaldehyde and 3-fluorobenzoic acid can also form under oxidative conditions.
-
Azine Formation: Reaction with contaminating aldehydes or ketones can lead to the formation of the corresponding 3-fluorobenzylhydrazone, which can further react to form a symmetric azine, N¹,N²-bis(3-fluorobenzylidene)hydrazine.[1]
-
Decomposition Products: Like hydrazine itself, this compound can be susceptible to thermal and catalytic decomposition, potentially yielding ammonia, nitrogen gas, and 3-fluorotoluene.[2][3][4]
-
Over-alkylation Products: In reactions where this compound acts as a nucleophile, over-alkylation can occur, leading to the formation of di- and tri-substituted hydrazine derivatives.
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation requires careful control of reaction conditions and purification of starting materials. Key strategies include:
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.
-
Purified Reagents and Solvents: Using freshly purified solvents and reagents is crucial to eliminate carbonyl impurities that can lead to azine formation.
-
Temperature Control: Many decomposition pathways are accelerated at higher temperatures. Maintaining the recommended reaction temperature is critical.[4]
-
Stoichiometry Control: Careful control of the stoichiometry of reactants can minimize over-alkylation.
Q3: Are there any specific safety concerns associated with the side products of this compound?
A3: While specific toxicity data for all potential side products may not be available, it is important to handle all reaction mixtures with care. Hydrazine derivatives are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The potential for the formation of volatile and flammable decomposition products should also be considered.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in LC-MS/GC-MS analysis, potentially corresponding to a dimer of the starting material. | Oxidation of this compound to a radical intermediate, followed by dimerization. | Degas solvents and reagents thoroughly before use. Conduct the reaction under a strict inert atmosphere (e.g., Schlenk line techniques). Consider adding a radical scavenger if compatible with the desired reaction. |
| Low yield of the desired product and the presence of a compound with a mass corresponding to the symmetric azine. | Presence of contaminating aldehydes or ketones in the reaction mixture, or oxidative degradation of the starting material to 3-fluorobenzaldehyde. | Purify all solvents and reagents prior to use. Check starting materials for carbonyl impurities via techniques like 2,4-DNP staining. Ensure an inert atmosphere to prevent in-situ oxidation. |
| Reaction mixture turns brown or black, with evidence of gas evolution. | Thermal or catalytic decomposition of the this compound. | Ensure the reaction temperature does not exceed the recommended value. Check for and remove any potential catalytic impurities (e.g., trace metals).[3] |
| Formation of multiple products with increasing degrees of substitution on the hydrazine moiety. | Over-alkylation or over-acylation of the hydrazine nitrogen atoms. | Use a controlled stoichiometry of the electrophile. Consider using a protecting group strategy for one of the hydrazine nitrogens if the reaction allows. |
Experimental Protocols
Protocol: Minimizing Side Product Formation in a Reductive Amination with this compound
This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound, with an emphasis on minimizing common side products.
1. Reagent and Solvent Preparation:
- Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
- Purify the aldehyde reactant by distillation or recrystallization to remove any acidic or oxidized impurities.
- Use anhydrous, degassed solvents. For example, THF can be dried over sodium/benzophenone and distilled under nitrogen.
2. Reaction Setup:
- Assemble the reaction glassware under a positive pressure of nitrogen.
- Dissolve the aldehyde (1.0 eq) in the anhydrous solvent.
- In a separate flask, prepare a solution of this compound (1.1 eq) in the same anhydrous solvent.
3. Reaction Execution:
- Cool the aldehyde solution to 0 °C.
- Slowly add the this compound solution dropwise to the aldehyde solution over 30 minutes.
- Stir the reaction mixture at 0 °C for 1 hour to form the hydrazone intermediate.
- Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
4. Work-up and Purification:
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: Pathways to common side products.
References
Technical Support Center: Optimization of 3-Fluorobenzylhydrazine Condensations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters in 3-Fluorobenzylhydrazine condensations.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the condensation of this compound with an aldehyde or ketone?
A1: The reaction involves the nucleophilic addition of this compound to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a 3-Fluorobenzylhydrazone. The reaction is typically catalyzed by a small amount of acid.
Q2: Which catalysts are most effective for this condensation reaction?
A2: While various acids can be used, catalytic amounts of hydrochloric acid (HCl) or glacial acetic acid are commonly employed to accelerate the formation of the hydrazone and improve reaction yields.[1][2]
Q3: What solvents are recommended for this compound condensations?
A3: Protic solvents like ethanol are frequently used for these types of condensation reactions as they effectively dissolve the reactants and facilitate the reaction.[2] Aprotic solvents can also be used depending on the specific substrates.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (this compound and the carbonyl compound). The formation of a new spot, corresponding to the product, indicates the progression of the reaction.
Q5: What are the typical reaction times and temperatures?
A5: Reaction times can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound and the reaction temperature. Temperatures can range from room temperature to reflux, with 50-80°C being a common range to ensure a reasonable reaction rate without promoting side reactions.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Low reaction temperature. 3. Steric hindrance from bulky aldehydes or ketones. 4. Insufficient reaction time. | 1. Use a fresh stock of acid catalyst. 2. Increase the reaction temperature in increments of 10°C. 3. Increase the amount of catalyst and prolong the reaction time. 4. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of Multiple Products/Impurities | 1. Side reactions due to high temperature. 2. Degradation of starting materials or product. 3. Self-condensation of the aldehyde or ketone. | 1. Lower the reaction temperature. 2. Ensure the purity of starting materials and run the reaction under an inert atmosphere if necessary. 3. Add the hydrazine solution slowly to the carbonyl compound. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the reaction solvent. 2. Oily product that does not precipitate. 3. Co-precipitation of unreacted starting materials. | 1. Remove the solvent under reduced pressure and attempt crystallization from a different solvent system. 2. Attempt to purify by column chromatography. 3. Wash the crude product with a solvent in which the starting materials are soluble but the product is not. |
| Inconsistent Yields | 1. Variable quality of reactants or solvents. 2. Inconsistent reaction conditions (temperature, time). 3. Presence of moisture. | 1. Use reagents and solvents of high purity. 2. Maintain strict control over reaction parameters. 3. Use anhydrous solvents and perform the reaction under a dry atmosphere. |
Data on Reaction Parameter Optimization
The following tables summarize the results of a hypothetical study on the optimization of the condensation reaction between this compound and 4-Methoxybenzaldehyde.
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst (0.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Glacial Acetic Acid | Ethanol | 80 | 4 | 85 |
| Hydrochloric Acid | Ethanol | 80 | 4 | 92 |
| Sulfuric Acid | Ethanol | 80 | 4 | 88 |
| No Catalyst | Ethanol | 80 | 12 | 25 |
Table 2: Effect of Solvent on Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | 80 | 4 | 92 |
| HCl | Methanol | 65 | 4 | 89 |
| HCl | Isopropanol | 82 | 4 | 85 |
| HCl | Dichloromethane | 40 | 8 | 75 |
| HCl | Toluene | 110 | 6 | 82 |
Table 3: Effect of Temperature on Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | 25 | 24 | 65 |
| HCl | Ethanol | 50 | 8 | 88 |
| HCl | Ethanol | 80 | 4 | 92 |
Experimental Protocols
General Protocol for the Condensation of this compound with an Aldehyde
-
To a solution of the aldehyde (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Stir the reaction mixture at 80°C and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under vacuum and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 3-Fluorobenzylhydrazone product under vacuum.
Visualizations
Caption: Experimental workflow for this compound condensation.
Caption: Troubleshooting logic for low yield in condensation reactions.
References
troubleshooting guide for reactions involving 3-Fluorobenzylhydrazine
Welcome to the technical support center for 3-Fluorobenzylhydrazine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this reagent.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments.
Issue 1: Low or No Yield of the Desired Hydrazone Product
Question: I am reacting this compound with an aldehyde/ketone to form a hydrazone, but I am seeing very low conversion to the desired product. What are the potential causes and solutions?
Answer:
Low or no yield in hydrazone formation is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Causes and Troubleshooting Steps:
-
Reagent Quality: this compound and its salts can degrade over time, especially if exposed to air or moisture.
-
Solution: Use a fresh bottle of the reagent or verify the purity of your existing stock using techniques like NMR or melting point analysis. Consider using the hydrochloride salt (this compound HCl), which is often more stable, and neutralizing it in situ.
-
-
Reaction pH: The pH of the reaction medium is critical for hydrazone formation. The reaction is typically acid-catalyzed, but a pH that is too low can protonate the hydrazine, rendering it non-nucleophilic.
-
Solution: The optimal pH is generally between 4 and 5. Use a mild acid catalyst like acetic acid. If starting with the hydrochloride salt, the reaction may not require additional acid. You can monitor the pH with indicator paper.
-
-
Steric Hindrance: If your aldehyde or, more commonly, your ketone is sterically hindered, the reaction rate will be significantly slower.
-
Solution: Increase the reaction temperature and prolong the reaction time. Consider using a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.
-
-
Water Removal: Hydrazone formation is a reversible condensation reaction that produces water.
-
Solution: As mentioned, a Dean-Stark trap is effective for reactions in solvents like toluene. Alternatively, adding a drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can effectively remove water.
-
Issue 2: Formation of Multiple Products in Fischer Indole Synthesis
Question: I have successfully formed the hydrazone from this compound and a ketone. However, upon attempting the Fischer indole synthesis, I am getting a mixture of regioisomers or other side products. How can I improve the selectivity?
Answer:
The Fischer indole synthesis can be sensitive to the acid catalyst and reaction conditions, potentially leading to undesired isomers or byproducts.
Possible Causes and Troubleshooting Steps:
-
Choice of Acid Catalyst: The strength and type of acid can influence the reaction pathway and the stability of intermediates.
-
Solution: A variety of acids can be used, from protic acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids like zinc chloride (ZnCl₂). The optimal catalyst is substrate-dependent. If one catalyst gives poor results, screen a panel of others. PPA is often effective and can serve as both catalyst and solvent.
-
-
Reaction Temperature: The temperature can affect the regioselectivity of the key-sigmatropic rearrangement step.
-
Solution: Start at a lower temperature and slowly increase it. Monitor the reaction by TLC or LC-MS to find the optimal temperature that favors the desired product while minimizing byproduct formation.
-
-
Side Reactions: The intermediate enamines or the final indole product can be susceptible to air oxidation, especially at high temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
Troubleshooting Decision Workflow
Caption: A workflow for troubleshooting common chemical synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of this compound?
A1: this compound is susceptible to oxidation. When stored under an inert atmosphere (Argon or Nitrogen) in a cool, dark place, it is generally stable for over a year. The hydrochloride salt is significantly more stable for long-term storage. Discoloration (e.g., turning yellow or brown) is a sign of degradation.
Q2: I am seeing an impurity with a mass corresponding to a dimer of my starting material. How can I avoid this?
A2: Dimerization can occur through oxidative processes, forming a tetrazine derivative. To minimize this, ensure your solvents are de-gassed and run the reaction under an inert atmosphere. Adding an antioxidant can sometimes help, but this may interfere with your desired reaction. The primary solution is the strict exclusion of air.
Q3: Is the fluorine atom on the benzene ring likely to interfere with my reaction?
A3: The fluoro group at the meta-position is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the hydrazine compared to unsubstituted benzylhydrazine. This effect is generally modest, and in most cases, it does not prevent typical hydrazine reactions. It is not expected to participate in the reaction directly.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation
-
Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene) at a concentration of 0.1-0.5 M.
-
Add this compound (1.05 eq). If using the hydrochloride salt, add one equivalent of a mild base like sodium acetate.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, use a Dean-Stark apparatus with toluene as the solvent and heat to reflux.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Fischer Indole Synthesis
-
The pre-formed hydrazone (1.0 eq) is mixed with an acid catalyst. The choice of acid and its amount can vary significantly (see table below).
-
Method A (PPA): Add the hydrazone directly to polyphosphoric acid (PPA) (10-20 eq by weight) and heat the mixture, typically between 80-160 °C.
-
Method B (ZnCl₂): Mix the hydrazone with anhydrous zinc chloride (2-4 eq) with minimal solvent and heat the mixture.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) until it is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Fischer Indole Synthesis
| Catalyst | Typical Loading (eq) | Typical Temperature (°C) | Common Solvent(s) | Notes |
| Polyphosphoric Acid (PPA) | 10-20 (by weight) | 80 - 160 | None (acts as solvent) | Effective for many substrates, but workup can be difficult. |
| Zinc Chloride (ZnCl₂) | 2 - 4 | 100 - 180 | None or Toluene | A common Lewis acid catalyst; requires anhydrous conditions. |
| Sulfuric Acid (H₂SO₄) | Catalytic to 5 eq | 25 - 100 | Ethanol, Acetic Acid | Strong protic acid; can cause charring at high temperatures. |
| Acetic Acid (AcOH) | Solvent | 80 - 117 | Acetic Acid | A milder option, suitable for activated substrates. |
Signaling Pathway Diagram
Technical Support Center: Purification of Commercial 3-Fluorobenzylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Fluorobenzylhydrazine. The following information is designed to help you identify and remove common impurities, ensuring the quality and integrity of your experiments.
Troubleshooting Guide: Common Issues in this compound Purification
This guide addresses specific problems that may be encountered during the purification of commercial this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Incorrect solvent choice.- Cooling the solution too quickly.- Insufficient removal of mother liquor. | - Select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system like ethanol/water or toluene/hexane may be effective.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.[1][2][3][4][5]- Ensure complete removal of the impurity-rich mother liquor by thorough washing of the crystals with a small amount of cold recrystallization solvent. |
| Oily Product Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point. | - Choose a solvent with a lower boiling point.- Attempt purification by liquid-liquid extraction to remove a significant portion of the impurities before recrystallization. |
| Presence of Unreacted 3-Fluorobenzyl Chloride | - Incomplete reaction during synthesis. | - Perform a liquid-liquid extraction. As this compound is basic, it can be extracted into an acidic aqueous solution, leaving the neutral 3-fluorobenzyl chloride in the organic phase. |
| Excess Hydrazine Detected | - Use of a large excess of hydrazine during synthesis. | - Wash the crude product with water or diethyl ether, as hydrazine is soluble in these solvents.[6] - Perform an aqueous workup where the basic hydrazine will partition into the aqueous layer. |
| Formation of a Disubstituted Byproduct | - Reaction of this compound with another molecule of 3-fluorobenzyl chloride. | - Purification by column chromatography may be necessary to separate the mono- and di-substituted products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on its common synthesis route from 3-fluorobenzyl chloride and hydrazine, the most probable impurities are:
-
Unreacted 3-fluorobenzyl chloride: A starting material that may not have fully reacted.
-
Excess hydrazine: Often used in excess to drive the reaction to completion.
-
1,2-bis(3-fluorobenzyl)hydrazine: A di-substituted byproduct formed if the product reacts further with the starting material.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][3][5] Given the polar nature of the hydrazine group and the less polar nature of the fluorobenzyl group, a solvent of intermediate polarity or a mixed solvent system is often a good choice. Ethanol, or a mixture of ethanol and water, is a common starting point for such compounds.[7]
Q3: How can I remove unreacted 3-fluorobenzyl chloride?
A3: A liquid-liquid extraction is an effective method. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution with a dilute acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while the neutral 3-fluorobenzyl chloride will remain in the organic layer. The aqueous layer can then be basified and the purified product extracted back into an organic solvent.
Q4: How can I confirm the purity of my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing purity. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[8] Detection is commonly performed using a UV detector.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the purification of this compound by recrystallization.
-
Solvent Selection: Experiment with small amounts of the crude product to find a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture are good starting points.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Liquid-Liquid Extraction Protocol
This protocol is designed to separate the basic this compound from neutral impurities like unreacted 3-fluorobenzyl chloride.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous HCl solution. The this compound will move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. This will deprotonate the this compound, causing it to precipitate or form an oil.
-
Back-Extraction: Extract the purified this compound back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified product.
Purity Analysis Data
The following table summarizes typical data that might be obtained from the purity analysis of this compound before and after purification.
| Purification Stage | Purity (%) | Key Impurities Detected |
| Commercial Crude | 90-95% | 3-Fluorobenzyl chloride, Hydrazine, 1,2-bis(3-fluorobenzyl)hydrazine |
| After Recrystallization | >98% | Reduced levels of all impurities |
| After Liquid-Liquid Extraction | >99% | Primarily removes neutral and acidic/basic impurities |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying commercial this compound.
Caption: A flowchart outlining the purification steps for this compound.
This diagram illustrates a logical workflow for purifying commercial this compound based on the initial purity assessment and the types of impurities present.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. columbia.edu [columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. cipac.org [cipac.org]
Technical Support Center: 3-Fluorobenzylhydrazine Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability assessment of 3-Fluorobenzylhydrazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed, inert container (e.g., amber glass vial with a PTFE-lined cap) that has been flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are:
-
Oxidation: Exposure to air can lead to oxidation of the hydrazine moiety.
-
Hydrolysis: Contact with water can cause the breakdown of the molecule.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Elevated Temperatures: High temperatures can accelerate the rate of decomposition.
Q3: What are the visual signs of this compound degradation?
A3: While visual inspection is not a definitive measure of purity, signs of potential degradation include a change in color from a white or off-white solid to yellow or brown, clumping of the powder (indicating moisture absorption), or the development of an unusual odor. Any significant change in physical appearance warrants a purity re-assessment.
Q4: How can I assess the stability of my this compound sample?
A4: The stability of this compound should be assessed using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact this compound from its potential degradation products. Periodic testing of a stored sample against a freshly prepared standard will indicate any loss of purity over time.
Troubleshooting Guides
Problem: I observe a significant new peak in my HPLC chromatogram after storing my this compound solution for a few days.
-
Possible Cause: This is likely a degradation product. Hydrazine derivatives can be susceptible to hydrolysis or oxidation in solution.
-
Solution:
-
Prepare fresh solutions of this compound for immediate use whenever possible.
-
If solutions must be stored, keep them at 2-8°C and protect them from light.
-
Consider using a co-solvent system or adjusting the pH to improve stability, though this will require validation.
-
To identify the new peak, consider techniques like LC-MS or GC-MS to determine its mass and potential structure.
-
Problem: The purity of my solid this compound has decreased significantly upon re-analysis after several months of storage.
-
Possible Cause: Improper storage conditions are the most likely cause. This could be due to a container that is not airtight, leading to exposure to moisture and oxygen, or storage at an inappropriate temperature.
-
Solution:
-
Review your storage protocol. Ensure the compound is in a tightly sealed container, preferably under an inert atmosphere.
-
Store the container in a refrigerator at the recommended 2-8°C.
-
If the compound is hygroscopic, consider storing it in a desiccator.
-
For future long-term storage, consider aliquoting the material to avoid repeated opening and closing of the main container.
-
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound and the detection of its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Methanol (HPLC grade)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL stock solution. Further dilute with mobile phase A to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method).
Protocol 2: Forced Degradation Studies of this compound
Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize a portion of the sample with 0.1 M NaOH before analysis by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize a portion of the sample with 0.1 M HCl before analysis by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
4. Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
Allow the sample to cool, then prepare a solution for HPLC analysis.
5. Photolytic Degradation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 8.5 min |
| 0.1 M NaOH, 60°C, 24h | 21.8% | 3 | 10.2 min |
| 3% H₂O₂, RT, 24h | 35.5% | 4 | 12.1 min |
| Solid, 80°C, 48h | 8.7% | 1 | 9.1 min |
| Photolytic | 12.3% | 2 | 11.5 min |
Table 2: Long-Term Stability Data for this compound at 2-8°C
| Time Point | Purity (%) by HPLC | Appearance |
| Initial | 99.8% | White crystalline solid |
| 3 Months | 99.7% | No change |
| 6 Months | 99.5% | No change |
| 12 Months | 99.2% | No change |
| 24 Months | 98.8% | No change |
Visualizations
Caption: Workflow for long-term stability assessment of this compound.
Caption: Potential degradation pathways for this compound.
challenges and solutions for the scale-up production of 3-Fluorobenzylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-Fluorobenzylhydrazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction of 3-fluorobenzyl chloride. | - Ensure slow and controlled addition of 3-fluorobenzyl chloride to the hydrazine hydrate solution to maintain the optimal reaction temperature. - Increase reaction time and monitor progress by TLC or HPLC. |
| Side reactions, such as the formation of bis(3-fluorobenzyl)hydrazine. | - Use a significant excess of hydrazine hydrate to favor the formation of the monosubstituted product. | |
| Degradation of the product during workup. | - Maintain a low temperature during workup and extraction. - Use a mild base for neutralization to avoid product decomposition. | |
| Presence of Impurities in the Final Product | Unreacted starting materials (3-fluorobenzyl chloride, hydrazine). | - Optimize the stoichiometry of reactants. - Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water). |
| Formation of azine byproducts from the reaction of the product with any remaining aldehyde impurities. | - Ensure the purity of the starting 3-fluorobenzyl chloride. - Purify via column chromatography if necessary, though this is less ideal for large-scale production. | |
| Hydrolysis of the hydrazine product. | - Avoid strongly acidic conditions during workup and purification. Maintain a pH between 4 and 6.[1] | |
| Difficulty in Isolating the Product | Product is an oil or does not precipitate easily. | - Convert the free base to its hydrochloride salt by treating the organic extract with a solution of HCl in a suitable solvent like ethyl acetate. This often yields a crystalline solid that is easier to filter and handle. |
| Emulsion formation during aqueous workup. | - Add a small amount of brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. | |
| Safety Concerns During Scale-Up | Exothermic reaction leading to a runaway reaction. | - Ensure adequate cooling capacity for the reactor size. - Monitor the internal temperature closely throughout the addition of 3-fluorobenzyl chloride. - Consider a semi-batch process where the halide is added portion-wise to control the exotherm. |
| Handling of hydrazine hydrate, which is toxic and corrosive. | - Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. - Work in a well-ventilated area or a fume hood. - Have a spill kit readily available. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A common and scalable method involves the reaction of 3-fluorobenzyl chloride with an excess of hydrazine hydrate. The product is typically isolated as the hydrochloride salt to improve stability and ease of handling.
Q2: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common TLC system would be a silica gel plate with a mobile phase of ethyl acetate and hexane. The disappearance of the 3-fluorobenzyl chloride spot and the appearance of the product spot would indicate reaction progression.
Q3: What are the critical process parameters to control during scale-up?
The most critical parameters are temperature control during the addition of 3-fluorobenzyl chloride due to the exothermic nature of the reaction, and the molar ratio of hydrazine hydrate to 3-fluorobenzyl chloride to minimize the formation of di-substituted byproducts. Efficient stirring is also crucial to ensure proper mixing and heat transfer.
Q4: What are the primary safety hazards associated with the synthesis of this compound?
The primary hazards are associated with the starting materials. 3-Fluorobenzyl chloride is a lachrymator and should be handled with care. Hydrazine hydrate is toxic, corrosive, and potentially explosive at high concentrations or temperatures.[2][3] It is crucial to consult the Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment before starting the synthesis.
Q5: How can the purity of the final product be improved?
Recrystallization is a common method for purifying this compound hydrochloride. A suitable solvent system, such as isopropanol, can be used to obtain a high-purity crystalline product. Washing the filtered solid with a cold solvent helps to remove residual impurities.
Experimental Protocols
Synthesis of this compound Hydrochloride (Adapted from a similar procedure for the 2-fluoro isomer)
-
Reaction Setup: A solution of hydrazine hydrate (e.g., 5-10 equivalents) in water is prepared in a reactor equipped with a stirrer, thermometer, and addition funnel. The solution is cooled to 0-5 °C.
-
Addition of 3-Fluorobenzyl Chloride: 3-Fluorobenzyl chloride (1 equivalent) is added slowly to the cooled hydrazine hydrate solution while maintaining the internal temperature between 0-10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature (25-30 °C) and stirred for several hours (e.g., 4-6 hours) until the reaction is complete as monitored by TLC or HPLC.
-
Workup: The reaction mixture is extracted with a suitable organic solvent, such as dichloromethane. The aqueous layer is separated and may be extracted again to maximize yield.
-
Salt Formation: The combined organic layers are then treated with a solution of hydrochloric acid in an organic solvent (e.g., ethyl acetate-hydrochloric acid) to precipitate the hydrochloride salt.
-
Isolation and Purification: The precipitated solid is filtered, washed with a cold solvent (e.g., dichloromethane or isopropanol), and then dried under vacuum. For further purification, the crude salt can be recrystallized from a solvent like isopropanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound HCl.
Caption: Troubleshooting decision tree for this compound production.
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3-Fluorobenzylhydrazine
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and metabolites is paramount. 3-Fluorobenzylhydrazine, a potential pharmaceutical intermediate or impurity, requires robust analytical methods for its detection and quantification. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, complete with detailed experimental protocols, data presentation, and workflow visualizations.
The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the analyte's concentration, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, and selectivity). As a hydrazine derivative, this compound's polarity and potential thermal instability are key considerations in method development.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of hypothetical HPLC and GC-MS methods for the analysis of this compound. These parameters are estimated based on documented methods for similar hydrazine and benzyl compounds.
| Parameter | HPLC with UV/PDA Detection | GC-MS with Derivatization |
| Principle | Partition chromatography based on polarity | Separation based on volatility and mass-to-charge ratio |
| Derivatization | Required for enhanced UV detection | Generally required for improved volatility and stability |
| Typical Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water with buffer | Helium |
| Estimated LOD | ~0.1 - 0.5 ppm | ~0.05 - 0.2 ppm |
| Estimated LOQ | ~0.3 - 1.5 ppm | ~0.15 - 0.6 ppm |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes |
| Selectivity | Good, can be enhanced with PDA | Excellent, based on mass fragmentation patterns |
| Matrix Effects | Can be significant, requiring careful sample preparation | Can be minimized with headspace injection and selective derivatization |
Experimental Protocols
HPLC Method with Pre-Column Derivatization
This method is based on the derivatization of this compound with an aldehyde to form a hydrazone, which has a strong chromophore suitable for UV detection.
1. Derivatization Reagent Preparation:
-
Prepare a 10 mg/mL solution of 4-hydroxy-3-methoxybenzaldehyde in methanol.
2. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to achieve a final concentration in the expected analytical range.
-
To 1.0 mL of the sample solution, add 0.5 mL of the derivatization reagent solution.
-
Add 0.5 mL of a buffer solution (e.g., 0.1 M disodium tetraborate) to catalyze the reaction.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the solution to room temperature and dilute with the mobile phase to the final volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: LiChrospher 100 RP-18 (250 x 4.6mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of water (A) and methanol (B).
-
Column Temperature: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 350 nm.
-
Run Time: 45 minutes.
GC-MS Method with Headspace and In-Situ Derivatization
This method is designed for trace-level analysis and leverages the volatility of the derivatized analyte.
1. Derivatization Reagent:
-
Acetone is used as both the solvent and the derivatizing agent.
2. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL headspace vial.
-
Add 1 mL of acetone to the vial.
-
Seal the vial immediately with a crimp cap.
-
Vortex the vial to ensure complete dissolution and reaction.
3. Headspace-GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 20°C/min to 320°C.
-
-
Inlet Temperature: 250°C.
-
Headspace Autosampler Conditions:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Incubation Time: 15 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for the target derivative.
-
Visualizing the Analytical Workflows
To better understand the procedural flow of each analytical technique, the following diagrams have been generated using the DOT language.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Concluding Remarks
Both HPLC and GC-MS offer viable, albeit different, approaches to the analysis of this compound. The choice of method will be dictated by the specific analytical needs.
-
HPLC with UV/PDA detection is a robust and widely available technique. The requirement for derivatization adds a step to the sample preparation but results in a stable analyte that is readily quantifiable. This method is well-suited for routine quality control applications where analyte concentrations are expected to be in the low ppm range.
-
GC-MS with headspace analysis and in-situ derivatization provides excellent sensitivity and selectivity, making it ideal for the detection of trace-level impurities. The use of headspace injection minimizes matrix effects and reduces the risk of contaminating the GC system. The mass spectral data provides a high degree of confidence in the identification of the analyte.
For drug development professionals, the high sensitivity and specificity of the GC-MS method may be preferable for impurity profiling and genotoxic impurity analysis, where very low detection limits are often required by regulatory agencies. Conversely, the HPLC method may be more practical for routine process monitoring and quality assurance where simplicity and throughput are key considerations. The validation of either method according to ICH guidelines is a critical step before its implementation in a regulated environment.
A Comparative Analysis of the Reactivity of 3-Fluorobenzylhydrazine and Other Substituted Hydrazines
For researchers, scientists, and drug development professionals engaged in synthetic chemistry and the development of novel therapeutics, understanding the nuanced reactivity of substituted hydrazines is paramount. These compounds are pivotal building blocks in the synthesis of a wide array of heterocyclic compounds, including pyridazines, pyrazoles, and indazoles, and are frequently employed as linkers or pharmacophores in drug discovery. This guide provides an objective comparison of the reactivity of 3-Fluorobenzylhydrazine against other substituted benzylhydrazines, supported by established principles of physical organic chemistry and generalized experimental data.
The primary measure of reactivity for hydrazines discussed herein is their nucleophilicity, often quantified by the rate of reaction with a standard electrophile, such as an aldehyde or ketone, to form a hydrazone. The electronic nature of the substituent on the benzyl ring plays a crucial role in modulating the electron density on the terminal nitrogen atom of the hydrazine moiety, thereby influencing its reactivity.
Electronic Effects of Substituents on Benzylhydrazine Reactivity
The reactivity of a substituted benzylhydrazine is largely governed by the electronic effect of the substituent on the phenyl ring. These effects can be broadly categorized as either electron-donating or electron-withdrawing, and their impact on the nucleophilicity of the hydrazine can be predicted using the Hammett equation. The Hammett equation, in its general form, is log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that depends on the nature of the reaction, and σ (sigma) is the substituent constant that depends on the nature and position of the substituent.
For the nucleophilic attack of a benzylhydrazine on an electrophile, a negative ρ value is expected, indicating that electron-donating groups, which increase the electron density on the nitrogen, will accelerate the reaction, while electron-withdrawing groups will decelerate it.
Key Principles:
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the hydrazine nitrogen through inductive and resonance effects, making the hydrazine a stronger nucleophile and thus more reactive.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluoro (-F), chloro (-Cl), and nitro (-NO₂) decrease the electron density on the hydrazine nitrogen, rendering it less nucleophilic and consequently less reactive. The strength of this effect depends on the electronegativity and position of the substituent.
The fluorine atom in this compound is an electron-withdrawing group due to its high electronegativity. Its position at the meta position means it primarily exerts an inductive effect, withdrawing electron density from the ring and, by extension, from the benzylhydrazine side chain. This leads to a decrease in the nucleophilicity of the hydrazine compared to the unsubstituted benzylhydrazine.
Comparative Reactivity Data
| Hydrazine Derivative | Substituent | Substituent Position | Electronic Effect | Hammett σ Constant (para/meta) | Expected Relative Reactivity vs. Benzylhydrazine |
| 4-Methoxybenzylhydrazine | -OCH₃ | para | Strong Electron-Donating | -0.27 | Highest |
| 4-Methylbenzylhydrazine | -CH₃ | para | Electron-Donating | -0.17 | Higher |
| Benzylhydrazine | -H | - | Reference | 0.00 | Standard |
| 4-Chlorobenzylhydrazine | -Cl | para | Electron-Withdrawing | +0.23 | Lower |
| This compound | -F | meta | Electron-Withdrawing | +0.34 | Lower |
| 4-Fluorobenzylhydrazine | -F | para | Electron-Withdrawing | +0.06 | Lower |
| 3-Nitrobenzylhydrazine | -NO₂ | meta | Strong Electron-Withdrawing | +0.71 | Lowest |
Note: The Hammett σ constants are for substituents on a benzoic acid ring and are used here as a proxy to illustrate the electronic effect. The transmission of this effect through the methylene (-CH₂) group in benzylhydrazines will be weaker but the relative trend is expected to hold.
Experimental Protocols
To empirically determine the relative reactivity of these hydrazines, a standardized kinetic experiment measuring the rate of hydrazone formation is recommended.
General Experimental Protocol for Kinetic Analysis of Hydrazone Formation
Objective: To determine the second-order rate constant for the reaction of a substituted benzylhydrazine with a standard aldehyde (e.g., benzaldehyde).
Materials:
-
Substituted benzylhydrazine
-
Benzaldehyde (or other suitable aldehyde)
-
Spectrophotometric grade solvent (e.g., acetonitrile or a buffered aqueous solution)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted benzylhydrazine of known concentration (e.g., 10 mM) in the chosen solvent.
-
Prepare a stock solution of benzaldehyde of known concentration (e.g., 100 mM) in the same solvent.
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
In a quartz cuvette, place a solution of the aldehyde at a concentration that is at least 10-fold higher than the final hydrazine concentration.
-
Allow the solution to equilibrate to the desired temperature (e.g., 25 °C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the hydrazine stock solution to the cuvette, ensuring rapid and thorough mixing.
-
Immediately begin monitoring the change in absorbance at a wavelength where the hydrazone product has a significant absorbance and the reactants have minimal absorbance. This wavelength should be determined beforehand by recording the UV-Vis spectra of the reactants and the product.
-
Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Aldehyde] >> [Hydrazine]), the reaction will follow first-order kinetics with respect to the hydrazine.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_f + (A_0 - A_f)e^(-k_obs*t), where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_f is the final absorbance.
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the aldehyde: k₂ = k_obs / [Aldehyde].
-
-
Comparison:
-
Repeat the experiment for each substituted benzylhydrazine under identical conditions (solvent, temperature, aldehyde concentration) to obtain a set of comparable second-order rate constants.
-
Visualizing Reaction Logic and Workflow
The following diagrams illustrate the logical relationship of substituent effects on reactivity and a typical experimental workflow for a comparative study.
alternative reagents to 3-Fluorobenzylhydrazine for specific syntheses
An Objective Guide to Alternative Reagents for 3-Fluorobenzylhydrazine in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical step that dictates the efficiency, yield, and purity of a synthetic pathway. This compound is a valuable reagent, frequently employed in the construction of nitrogen-containing heterocycles such as pyrazoles and indazoles, which are prominent scaffolds in medicinal chemistry. However, considerations of cost, availability, or the need for structural diversity may prompt the exploration of alternatives. This guide provides a comparative analysis of alternative reagents, supported by representative experimental data and detailed protocols, to assist in making informed synthetic choices.
Performance Comparison in Pyrazole Synthesis
The most common application for this compound and its alternatives is the cyclocondensation reaction with 1,3-dicarbonyl compounds to form substituted pyrazoles.[1][2][3] The performance of this compound is compared here with other common hydrazines in a model reaction with acetylacetone.
Table 1: Comparative Performance of Hydrazine Reagents in the Synthesis of 1-Substituted-3,5-dimethyl-1H-pyrazoles
| Reagent | Structure | Representative Yield (%) | Representative Purity (%) | Key Considerations |
| This compound | 85-95 | >98 | Ideal for introducing a fluorobenzyl motif; fluorine can enhance metabolic stability or binding affinity. | |
| Benzylhydrazine | 80-90 | >97 | Excellent non-fluorinated analogue; suitable when the electronic effects of fluorine are not required. | |
| Phenylhydrazine | 75-85 | >95 | Cost-effective reagent for synthesizing N-aryl pyrazoles, which may have distinct biological profiles. | |
| Hydrazine Hydrate | 60-75 | >90 | Produces N-unsubstituted pyrazoles, which are versatile intermediates for further N-functionalization.[4] | |
| (4-Fluorobenzyl)hydrazine | 85-95 | >98 | A positional isomer alternative; allows for probing structure-activity relationships by altering fluorine position.[5] |
Note: The data presented are representative values compiled from typical outcomes of Knorr-type pyrazole syntheses and may vary based on specific reaction conditions and substrates.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are essential. The following is a generalized protocol for the synthesis of 1-substituted-3,5-dimethyl-1H-pyrazoles.
Materials:
-
Substituted or unsubstituted hydrazine (e.g., this compound, Benzylhydrazine) (1.0 eq)
-
Acetylacetone (1,3-pentanedione) (1.0 eq)
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve acetylacetone (1.0 mmol) in ethanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the selected hydrazine reagent (1.0 mmol) to the solution. If the hydrazine is a hydrochloride salt, add one equivalent of a base like sodium acetate.
-
Add a few drops of glacial acetic acid as a catalyst, if necessary.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80°C) for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting product by column chromatography on silica gel or recrystallization to yield the pure substituted pyrazole.
Visualized Workflows and Decision Logic
Diagrams illustrating the experimental process and reagent selection logic can clarify complex relationships.
References
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-Fluorobenzyl)hydrazine | C7H9FN2 | CID 15163346 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 3-Fluorobenzylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 3-fluorobenzylhydrazine, a scaffold of interest in medicinal chemistry, a multi-technique approach is essential for reliable characterization. This guide provides a comparative overview of standard analytical methods used to validate the structures of these derivatives, using a representative hydrazone as an example.
Overview of Analytical Techniques
The structural elucidation of organic molecules relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information about the molecular structure. The most common and powerful techniques for the characterization of this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound derivative.
Comparison of Analytical Data
To illustrate the data obtained from each technique, we will use the hypothetical example of (E)-1-(3-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazine , a Schiff base derivative of this compound.
| Analytical Technique | Information Provided | Expected Data for (E)-1-(3-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazine |
| ¹H NMR | Provides information about the number, environment, and connectivity of protons. | Aromatic protons (δ 6.8-7.5 ppm), CH=N proton (δ ~8.0 ppm), CH₂ protons (δ ~4.5 ppm), OCH₃ protons (δ ~3.8 ppm), NH proton (variable, may be broad). |
| ¹³C NMR | Provides information about the number and types of carbon atoms (e.g., sp³, sp², C=O). | Aromatic carbons (δ 114-162 ppm), C=N carbon (δ ~145 ppm), CH₂ carbon (δ ~55 ppm), OCH₃ carbon (δ ~55 ppm). |
| ¹⁹F NMR | Specifically detects the fluorine atom, providing information about its chemical environment. | A single resonance for the fluorine atom on the benzyl ring. |
| Mass Spectrometry (EI) | Determines the molecular weight and provides information on fragmentation patterns, aiding in structural elucidation. | Molecular ion peak (M⁺) at m/z = 258.12. Key fragments corresponding to the loss of moieties like -OCH₃, -C₆H₄OCH₃, and the tropylium ion from the benzyl group. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=N stretch (~1620 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-F stretch (~1100 cm⁻¹). |
Logical Relationship of Analytical Techniques
The different analytical techniques provide interlocking pieces of evidence that, when combined, lead to an unambiguous structure determination.
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylhydrazine Analogs in Cancer Research
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a powerful tool to enhance pharmacological properties. This guide provides a comparative overview of the biological efficacy of fluorinated versus non-fluorinated benzylhydrazine analogs and structurally related compounds, with a focus on their anticancer activities. By examining key experimental data, this report aims to furnish researchers, scientists, and drug development professionals with objective insights into the "fluorine advantage."
While direct head-to-head comparative studies on a single benzylhydrazine scaffold are limited in the available literature, this guide draws upon data from structurally related isatin hydrazones and aminophenylhydrazines to illustrate the impact of fluorination. The evidence suggests that fluorination can significantly augment the cytotoxic potential of these compounds, paving the way for the development of more potent anticancer agents.
Comparative Biological Efficacy: A Look at the Data
The introduction of fluorine into the chemical structure of benzylhydrazine analogs and related compounds has been shown to enhance their cytotoxic effects against various cancer cell lines. This enhancement is often attributed to fluorine's unique properties, including its high electronegativity and ability to form strong carbon-fluorine bonds, which can alter the molecule's electronic properties, metabolic stability, and binding affinity to target proteins.
Isatin Hydrazone Derivatives: A Case Study
A study on 1-benzylisatin derivatives, which serve as precursors to isatin hydrazones, provides a clear comparison of the anticancer activity of halogenated analogs. The cytotoxic effects of ortho-fluoro, chloro, and bis-fluoro substituted compounds were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Substitution | Cell Line | IC50 (µM)[1] |
| 3a | 2-Fluoro-benzyl | HCT-116 | >25 |
| MCF-7 | >25 | ||
| A549 | >25 | ||
| 3b | 2-Chloro-benzyl | HCT-116 | >25 |
| MCF-7 | >25 | ||
| A549 | >25 | ||
| 3d | 2,6-Difluoro-benzyl | HCT-116 | 18.2 |
| MCF-7 | 22.7 | ||
| A549 | 20.5 | ||
| 5-Fluorouracil (Control) | - | HCT-116 | 4.8 |
| MCF-7 | 6.2 | ||
| A549 | 7.5 |
Table 1: Cytotoxicity (IC50, µM) of Halogenated 1-Benzylisatin Derivatives.[1]
As evidenced by the data, the introduction of a second fluorine atom in the 2,6-difluoro-benzyl analog (Compound 3d ) resulted in a notable increase in cytotoxicity against all tested cancer cell lines compared to the mono-halogenated counterparts (Compounds 3a and 3b ).[1] This suggests that the degree and position of fluorination are critical factors in determining the biological activity.
Fluorinated Aminophenylhydrazines: Correlating Fluorination with Efficacy
Further supporting the positive impact of fluorination, a study on fluorinated aminophenylhydrazines demonstrated a correlation between the number of fluorine atoms and the cytotoxic and antiproliferative effects on the A549 human lung carcinoma cell line.
| Compound | Number of Fluorine Atoms | IC50 (µM)[2] | Proliferation Index (PI)[2] |
| Compound 5 | 2 | Not specified | 4.95 |
| Compound 6 | 5 | 0.64 | Not specified |
Table 2: Cytotoxic and Antiproliferative Effects of Fluorinated Aminophenylhydrazines on A549 Cells.[2]
The results indicate that the compound with five fluorine atoms (Compound 6 ) exhibited a significantly lower IC50 value, signifying greater cytotoxic potency, compared to compounds with fewer fluorine atoms.[2] The study also highlighted that the strongest antiproliferative effect was observed with a compound possessing two fluorine atoms (Compound 5 ).[2]
Mechanism of Action: Induction of Apoptosis
The anticancer activity of these fluorinated analogs is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. The study on fluorinated 1-benzylisatins suggests that their cytotoxic action is associated with the dissipation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS).[1] Similarly, the investigation into fluorinated aminophenylhydrazines revealed that their cytotoxic effects are mediated by the stimulation of apoptosis, as evidenced by the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentrations.
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway. The assay utilizes a specific substrate that, when cleaved by caspase-3, releases a chromophore that can be quantified.
Materials:
-
Cell lysate from treated and untreated cells
-
2x Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Dithiothreitol (DTT)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Prepare cell lysates from both treated and untreated cells.
-
Reaction Setup: In a 96-well plate, add cell lysate, 2x Reaction Buffer containing DTT, and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[4]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated controls.
Conclusion
The comparative data, although drawn from structurally related analogs, strongly suggest that the incorporation of fluorine into benzylhydrazine-like scaffolds is a promising strategy for enhancing their anticancer efficacy. Fluorinated compounds consistently demonstrate improved cytotoxicity, with the degree of fluorination playing a crucial role. The primary mechanism of action appears to be the induction of apoptosis, a highly desirable trait for anticancer agents. The provided experimental protocols offer a foundation for researchers to further investigate and validate these findings in their own laboratories. Future studies focusing on a direct comparison of fluorinated and non-fluorinated benzylhydrazine analogs on the same molecular backbone are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this chemical class.
References
A Comparative Guide to the Quantitative Analysis of 3-Fluorobenzylhydrazine: Titration Methods vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of classical titration methods and modern chromatographic techniques for the quantitative determination of 3-Fluorobenzylhydrazine, a key chemical intermediate.
This publication delves into the experimental protocols and performance characteristics of three distinct analytical methods: a redox titration with potassium iodate, a non-aqueous acid-base titration, and a High-Performance Liquid Chromatography (HPLC) method with UV detection. Due to the limited availability of specific experimental data for this compound, performance data for hydrazine and its structurally related derivatives are utilized for a comparative assessment.
Method Performance Comparison
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, accuracy, precision, and the nature of the sample matrix. The following table summarizes the key performance parameters of the discussed methods.
| Parameter | Redox Titration (with KIO3) | Non-Aqueous Acid-Base Titration | HPLC-UV |
| Principle | Oxidation of the hydrazine moiety by a standard oxidizing agent. | Titration of the basic hydrazine moiety with a standard acid in a non-aqueous solvent. | Separation based on polarity followed by UV detection. |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% | 98.21 - 100.18%[1] |
| Precision (% RSD) | < 1.0%[2] | < 2.0% | < 5.0%[1] |
| Limit of Detection (LOD) | Higher (mg range) | Higher (mg range) | 1.03 ppm (0.0000103 mg/mL)[1][3] |
| Limit of Quantification (LOQ) | Higher (mg range) | Higher (mg range) | 3.1 ppm (0.000031 mg/mL)[1][3] |
| **Linearity (R²) ** | Not Applicable | Not Applicable | > 0.998[3] |
| Specificity | Moderate (susceptible to other reducing agents) | Moderate (susceptible to other basic impurities) | High (with appropriate column and mobile phase) |
| Instrumentation | Basic laboratory glassware (burette, flask) | Basic laboratory glassware, pH meter (optional) | HPLC system with UV detector |
| Analysis Time | Rapid (minutes per sample) | Rapid (minutes per sample) | Moderate (5-15 minutes per sample) |
| Solvent/Reagent Hazard | Corrosive acids, oxidizing agents | Organic solvents (can be hazardous) | Flammable and toxic organic solvents |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Redox Titration with Potassium Iodate
This method is based on the oxidation of the hydrazine functional group by a standard solution of potassium iodate in an acidic medium.
Reagents and Equipment:
-
Standard 0.1 N Potassium Iodate (KIO3) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform (or another suitable immiscible organic solvent)
-
50 mL burette, 250 mL conical flask with stopper, pipettes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 100-200 mg of this compound and transfer it to a 250 mL conical flask.
-
Add 20 mL of distilled water and 30 mL of concentrated hydrochloric acid to dissolve the sample.
-
Add 5 mL of chloroform to the flask to act as an indicator for the endpoint.
-
Titrate the sample solution with the standard 0.1 N potassium iodate solution, stoppering and shaking the flask vigorously after each addition.
-
As the titration proceeds, the iodine formed will color the chloroform layer. The endpoint is reached when the violet color of iodine in the chloroform layer disappears completely.[4]
-
Record the volume of potassium iodate solution consumed and calculate the purity of this compound.
Non-Aqueous Acid-Base Titration
This technique is suitable for the determination of weakly basic substances like this compound that do not give sharp endpoints in aqueous titrations.
Reagents and Equipment:
-
Standard 0.1 N Perchloric Acid (HClO4) in glacial acetic acid
-
Glacial Acetic Acid
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
50 mL burette, 100 mL conical flask, pipettes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 100-150 mg of this compound and dissolve it in 20 mL of glacial acetic acid in a 100 mL conical flask.
-
Add 2-3 drops of Crystal Violet indicator solution. The solution will appear violet (basic color).
-
Titrate the solution with standard 0.1 N perchloric acid until the color changes from violet to blue-green (acidic color).
-
Perform a blank titration with 20 mL of glacial acetic acid and the indicator, and subtract the blank value from the sample titration volume.
-
Calculate the purity of this compound based on the volume of perchloric acid consumed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC offers a highly specific and sensitive method for the quantification of this compound, particularly for the analysis of low-level impurities. A derivatization step is often employed to enhance the UV absorbance of hydrazine derivatives.
Instrumentation and Conditions (Typical):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Determined by the UV spectrum of the analyte or its derivative (e.g., 360 nm for a salicylaldehyde derivative).[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30 °C.
Procedure (General Outline):
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard of known concentration in a suitable solvent (e.g., diluent used for the mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the sample containing this compound and dissolve it in the same solvent to a known concentration.
-
If derivatization is required, react both standards and samples with a suitable derivatizing agent (e.g., salicylaldehyde) under optimized conditions.[3]
-
-
Chromatographic Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of this compound or its derivative.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Method Selection and Workflow
The choice of an analytical method is guided by the specific requirements of the analysis. The following diagrams illustrate the decision-making process and the general workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Caption: General experimental workflows for titration and HPLC analysis.
References
Unveiling the Antimicrobial Potential of 3-Fluorobenzylhydrazine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. This guide provides a comparative analysis of the antimicrobial activity of various 3-Fluorobenzylhydrazine derivatives, supported by experimental data from recent studies. The objective is to offer a clear, data-driven overview to inform further research and development in this promising class of compounds.
Comparative Antimicrobial Activity
The antimicrobial efficacy of several this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data, collated from various studies, is presented in Table 1.
| Derivative/Compound | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hydrazide-hydrazones (General) | Gram-positive bacteria | 0.002–0.98 | - | - |
| N-(4-fluorobenzylidene)benzohydrazide | Staphylococcus aureus | - | - | - |
| Micrococcus luteus | - | - | - | |
| Bacillus subtilis | - | - | - | |
| Klebsiella pneumoniae | - | - | - | |
| Vibrio parahaemolyticus | - | - | - | |
| Proteus mirabilis | - | - | - | |
| Escherichia coli | - | - | - | |
| Pseudomonas aeruginosa | - | - | - | |
| 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide (1a) | Staphylococcus aureus | Comparable to Ceftriaxone | Ceftriaxone | - |
| Compound 1c (unspecified derivative) | Staphylococcus aureus | In the range of Ceftriaxone | Ceftriaxone | - |
| Compound 1d (unspecified derivative) | Staphylococcus aureus | In the range of Ceftriaxone | Ceftriaxone | - |
| Compound 2a (unspecified derivative) | Staphylococcus aureus | In the range of Ceftriaxone | Ceftriaxone | - |
| Compounds with electron-withdrawing groups (I, Br, NO2) | Various bacteria | Generally better activity | - | - |
| Compounds with electron-donating groups (OCH3, OH) | Various bacteria | Generally lower activity | - | - |
Note: A '-' indicates that specific quantitative data was not provided in the referenced abstracts.
The synthesized hydrazide-hydrazones demonstrate a broad spectrum of antibacterial activity, with some derivatives exhibiting particularly potent effects against Gram-positive bacteria, with MIC values as low as 0.002–0.98 µg/mL.[1] Notably, 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide (1a) showed activity against Staphylococcus aureus that was comparable to the antibiotic ceftriaxone.[2] The structure-activity relationship appears to be influenced by the nature of substituents, with electron-withdrawing groups generally enhancing antibacterial activity.[1]
Experimental Protocols
The evaluation of antimicrobial activity for this compound derivatives typically employs standardized in vitro methods to ensure reproducibility and comparability of results. The two most commonly cited methods are the agar-diffusion method (a variant of the Kirby-Bauer test) and the broth microdilution method.[3][4]
Agar-Diffusion Method (Kirby-Bauer Modified)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Application of Compounds: Sterile paper discs impregnated with a known concentration of the test compound are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow
The general workflow for screening and evaluating the antimicrobial activity of novel this compound derivatives is depicted in the following diagram.
Figure 1. Experimental workflow for antimicrobial activity assessment.
Potential Mechanism of Action
While detailed signaling pathway studies for many this compound derivatives are still emerging, some research suggests that their antimicrobial effects may be linked to the inhibition of essential bacterial enzymes. Molecular docking studies on similar hydrazide-hydrazone compounds have indicated strong binding interactions with the active site of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[1] This inhibition disrupts DNA synthesis, ultimately leading to bacterial cell death. Further investigation is required to elucidate the precise molecular mechanisms and to identify other potential cellular targets.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Economic Analysis of Synthetic Routes to 3-Fluorobenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
3-Fluorobenzylhydrazine is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its strategic incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The economic viability of synthesizing this key intermediate is paramount for drug development programs. This guide provides a comparative economic analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your research and development needs.
Comparative Analysis of Synthetic Routes
Two principal synthetic pathways to this compound are prevalent in chemical synthesis: the reductive amination of 3-fluorobenzaldehyde (Route A) and the direct nucleophilic substitution of 3-fluorobenzyl chloride with hydrazine (Route B). The following table summarizes the key quantitative data for each route, providing a basis for an economic comparison.
| Parameter | Route A: From 3-Fluorobenzaldehyde | Route B: From 3-Fluorobenzyl Chloride |
| Starting Material | 3-Fluorobenzaldehyde | 3-Fluorobenzyl Chloride |
| Key Reagents | Hydrazine hydrate, Sodium Triacetoxyborohydride (or Ni catalyst and H₂) | Hydrazine hydrate |
| Reaction Steps | 1. Hydrazone formation2. Reduction | 1. Nucleophilic Substitution |
| Estimated Yield | ~85% (estimated) | ~75% (for hydrochloride salt) |
| Purity | High, requires chromatographic purification | High, requires crystallization |
| Reaction Time | 12-24 hours | 4-6 hours |
| Reaction Temperature | Room temperature to 60°C | 0°C to 30°C |
| Estimated Raw Material Cost per Gram of Product | Lower | Higher |
| Key Advantages | Milder reaction conditions, readily available and less expensive starting material. | Fewer reaction steps, straightforward procedure. |
| Key Disadvantages | Two-step process, requires a reducing agent, purification can be more complex. | More expensive and lachrymatory starting material, potential for side reactions. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Experimental Protocols
The following are generalized experimental protocols for the two synthetic routes. These should be adapted and optimized for specific laboratory conditions and scales.
Route A: Reductive Amination of 3-Fluorobenzaldehyde
This two-step procedure involves the initial formation of 3-fluorobenzylhydrazone, followed by its reduction to this compound.
Step 1: Synthesis of 3-Fluorobenzylhydrazone
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The crude hydrazone is typically used in the next step without further purification.
Step 2: Reduction of 3-Fluorobenzylhydrazone
Method 1: Using Sodium Triacetoxyborohydride
-
Dissolve the crude 3-fluorobenzylhydrazone (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 8-20 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Nickel-Catalyzed Hydrogenation
-
In a pressure reactor, dissolve the crude 3-fluorobenzylhydrazone (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of a nickel catalyst (e.g., Raney Nickel or a supported nickel catalyst).
-
Pressurize the reactor with hydrogen gas (pressure will depend on the specific catalyst and conditions).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80°C) and stir for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reactor, carefully release the hydrogen pressure, and filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation under reduced pressure. A recent study on nickel-catalyzed reductive amination of various aldehydes and ketones reported yields ranging from 61-99%[1].
Route B: Nucleophilic Substitution of 3-Fluorobenzyl Chloride
This method involves the direct reaction of 3-fluorobenzyl chloride with an excess of hydrazine hydrate. The following protocol is adapted from a patented procedure for the synthesis of the analogous (2-fluorobenzyl)hydrazine hydrochloride.
-
In a reaction vessel, add a large excess of hydrazine hydrate (e.g., 5-10 equivalents).
-
Cool the hydrazine hydrate to 0-5°C using an ice bath.
-
Slowly add 3-fluorobenzyl chloride (1.0 eq) to the cooled hydrazine hydrate while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
For the hydrochloride salt, dissolve the crude product in a suitable solvent and treat with a solution of HCl in an organic solvent (e.g., HCl in ether or isopropanol). The hydrochloride salt will precipitate and can be collected by filtration. A patent for a similar synthesis reported a yield of the hydrochloride salt[2].
Economic and Practical Considerations
Route A is generally more cost-effective from a starting material perspective, as 3-fluorobenzaldehyde is significantly cheaper than 3-fluorobenzyl chloride. However, the need for a reducing agent, particularly a borohydride reagent, adds to the overall cost. Nickel-catalyzed hydrogenation offers a potentially cheaper alternative if the catalyst can be recycled, though it requires specialized equipment (a pressure reactor). The two-step nature of this route may also increase labor costs and processing time.
Route B is a more direct and simpler process, which can be advantageous in terms of time and labor. The primary drawback is the higher cost and lachrymatory nature of 3-fluorobenzyl chloride. The use of a large excess of hydrazine hydrate is necessary to minimize the formation of the di-substituted side product, which can impact the process's atom economy and waste generation.
Conclusion
The choice between these two synthetic routes for this compound will depend on the specific needs and resources of the laboratory or manufacturing facility. For smaller-scale research purposes where cost is a major driver and access to hydrogenation equipment is available, Route A may be the more economical choice. For larger-scale production where process simplicity, shorter reaction times, and ease of operation are prioritized, and the higher cost of the starting material can be justified, Route B presents a viable and efficient alternative. A thorough process optimization and cost analysis for the specific scale of production is recommended before making a final decision.
References
A Comparative Spectroscopic Analysis of 2-fluoro, 3-fluoro, and 4-fluorobenzylhydrazine Isomers
For researchers and professionals in drug development, understanding the nuanced structural differences between positional isomers is critical. This guide provides a detailed spectroscopic comparison of 2-fluoro, 3-fluoro, and 4-fluorobenzylhydrazine, offering insights into how the position of the fluorine atom on the benzene ring influences their spectral characteristics. The following analysis is based on available experimental and predicted spectroscopic data.
This guide summarizes the key differences in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the three isomers. Detailed experimental protocols and a visual workflow of the analytical process are also provided to aid in reproducing and building upon these findings.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Ar-H Chemical Shifts (ppm) | CH₂ Chemical Shift (ppm) | NHNH₂ Chemical Shifts (ppm) |
| 2-fluorobenzylhydrazine | ~7.0-7.4 (m) | ~3.8 (s) | Broad signals |
| 3-fluorobenzylhydrazine | ~6.9-7.3 (m) | ~3.7 (s) | Broad signals |
| 4-fluorobenzylhydrazine | ~7.0-7.3 (m) | ~3.7 (s) | Broad signals |
Note: Predicted values are based on standard chemical shift prediction algorithms. Actual experimental values may vary depending on the solvent and other experimental conditions. The amine protons (NH and NH₂) typically appear as broad singlets and their chemical shifts are highly dependent on concentration and temperature.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic C Chemical Shifts (ppm) | CH₂ Chemical Shift (ppm) |
| 2-fluorobenzylhydrazine | ~115-162 (including C-F coupling) | ~48 |
| This compound | ~113-164 (including C-F coupling) | ~50 |
| 4-fluorobenzylhydrazine | ~115-163 (including C-F coupling) | ~49 |
Note: The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), and adjacent carbons will show smaller couplings, which can be used to distinguish the isomers.
Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)
| Compound | ¹⁹F Chemical Shift (ppm) |
| 2-fluorobenzylhydrazine | ~ -118 |
| This compound | ~ -113 |
| 4-fluorobenzylhydrazine | ~ -115 |
Note: ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment. The predicted values are relative to a standard (e.g., CFCl₃) and provide a clear distinction between the three isomers.
Table 4: Key IR Absorption Bands (Predicted)
| Functional Group | 2-fluorobenzylhydrazine (cm⁻¹) | This compound (cm⁻¹) | 4-fluorobenzylhydrazine (cm⁻¹) |
| N-H Stretch | 3300-3400 (m, br) | 3300-3400 (m, br) | 3300-3400 (m, br) |
| Aromatic C-H Stretch | 3000-3100 (m) | 3000-3100 (m) | 3000-3100 (m) |
| C-F Stretch | 1200-1250 (s) | 1200-1250 (s) | 1200-1250 (s) |
| Aromatic C=C Bending | 750-800 (s, characteristic of ortho-substitution) | 770-810 and 690-710 (s, characteristic of meta-substitution) | 810-840 (s, characteristic of para-substitution) |
Note: The most significant difference in the IR spectra is expected in the fingerprint region, particularly the C-H out-of-plane bending bands, which are characteristic of the substitution pattern on the benzene ring.
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| 2-fluorobenzylhydrazine | 140.07 | 109 (fluorotropylium ion), 91, 77 |
| This compound | 140.07 | 109 (fluorotropylium ion), 91, 77 |
| 4-fluorobenzylhydrazine | 140.07 | 109 (fluorotropylium ion), 91, 77 |
Note: The molecular ion peak for all three isomers will be at m/z 140.07. While the major fragmentation patterns are expected to be similar, subtle differences in the relative intensities of the fragment ions may be observed.
Key Spectroscopic Differences and Interpretation
The primary spectroscopic differences between 2-fluoro, 3-fluoro, and 4-fluorobenzylhydrazine arise from the position of the fluorine atom on the aromatic ring.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will be the most informative for distinguishing the isomers. The splitting patterns of the aromatic protons are dictated by their coupling to each other and to the fluorine atom.
-
2-fluorobenzylhydrazine: Will show a more complex multiplet in the aromatic region due to the ortho-position of the fluorine.
-
This compound: Will exhibit a different set of multiplets compared to the ortho isomer.
-
4-fluorobenzylhydrazine: Is expected to show a more symmetrical pattern, likely two doublets of doublets (or two triplets, depending on the coupling constants).
-
-
¹³C NMR: The position of the carbon signal directly bonded to fluorine will be significantly downfield and will show a large one-bond carbon-fluorine coupling constant (¹JCF). The pattern of C-F coupling for the other aromatic carbons (²JCF, ³JCF, and ⁴JCF) will be unique for each isomer, providing a definitive method for identification.
-
¹⁹F NMR: This is the most direct method for distinguishing the isomers, as the ¹⁹F chemical shift is highly sensitive to the electronic environment. Each isomer will have a distinct chemical shift.[1][2][3][4]
-
IR Spectroscopy: The most reliable distinction in the IR spectra will be in the fingerprint region (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene ring.
-
Ortho (2-fluoro): A strong band around 750-800 cm⁻¹.
-
Meta (3-fluoro): Two strong bands, one around 770-810 cm⁻¹ and another around 690-710 cm⁻¹.
-
Para (4-fluoro): A strong band in the 810-840 cm⁻¹ region.
-
-
Mass Spectrometry: While the mass spectra of the three isomers are expected to be very similar with a molecular ion at m/z 140, high-resolution mass spectrometry can confirm the elemental composition. Subtle differences in the relative abundances of fragment ions might be observable upon careful analysis, but this is generally not the primary technique for distinguishing these positional isomers. The most common fragmentation pathway involves the loss of the hydrazine group to form the fluorobenzyl cation, which can rearrange to the stable fluorotropylium ion at m/z 109.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the fluorobenzylhydrazine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent may affect chemical shifts.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.
-
Use proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Proton decoupling is often used to simplify the spectrum.
-
Reference the spectrum to an external or internal fluorine standard, such as CFCl₃ (0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample holder or clean ATR crystal before running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is more likely to preserve the molecular ion.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the fluorobenzylhydrazine isomers.
Caption: Workflow for Spectroscopic Analysis of Fluorobenzylhydrazine Isomers.
This comprehensive guide provides a framework for the spectroscopic differentiation of 2-fluoro, 3-fluoro, and 4-fluorobenzylhydrazine. By leveraging the unique sensitivities of various spectroscopic techniques to the local chemical environment, researchers can confidently identify and characterize these important positional isomers.
References
Safety Operating Guide
Proper Disposal of 3-Fluorobenzylhydrazine: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Fluorobenzylhydrazine is paramount for ensuring the safety of laboratory personnel and protecting the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, adhering to general hazardous waste disposal guidelines. This information is intended for researchers, scientists, and drug development professionals.
Hazard and Safety Data Summary
This compound is a chemical that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not found, data from analogous compounds such as (3-fluorophenyl)hydrazine, 3-fluorobenzylamine, and (2-fluorobenzyl)hydrazine indicate that this class of compounds can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns, eye damage, and allergic skin reactions.[1][2][3] Some related compounds are also considered fatal if inhaled and may cause cancer.[1][2] Therefore, it is crucial to treat this compound as a hazardous substance.
| Hazard Classification (Based on Analogous Compounds) | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed. Toxic in contact with skin. Fatal if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] |
| Carcinogenicity | May cause cancer.[1][2] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects.[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[4][5]
-
Wear appropriate PPE, including:
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Waste Collection and Segregation:
-
Designate a specific, labeled, and compatible waste container for this compound waste. The container must have a secure, leak-proof screw-on cap.[6]
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as acids and oxidizing agents.[7][8]
-
The waste container should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[9]
3. Waste Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.[4]
-
Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[6] The secondary container must be able to hold 110% of the volume of the primary container.[6]
4. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[6][9]
-
Complete all necessary waste disposal request forms as required by your institution.
-
Do not attempt to treat or dispose of this compound waste through the sanitary sewer system or as regular trash.[10][11]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[9]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9]
-
After triple-rinsing, the container can be managed as non-hazardous waste, though it is best practice to deface the label before disposal.[11]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive guide, based on established safety protocols for hazardous chemical waste, provides the necessary information for the responsible management and disposal of this compound. Always consult your institution's specific hazardous waste management plan and the relevant Safety Data Sheets for the chemicals you are working with.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. acs.org [acs.org]
- 11. nswai.org [nswai.org]
Personal protective equipment for handling 3-Fluorobenzylhydrazine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of 3-Fluorobenzylhydrazine, a substituted hydrazine derivative. The following procedural guidance is based on safety data sheets for closely related compounds, such as 3-Fluorophenylhydrazine hydrochloride, and general safety protocols for the hydrazine class of chemicals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[2] Always inspect gloves for integrity before use and change them immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[1] An apron or chemical-resistant suit may be necessary for larger quantities. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.
-
Conduct all weighing and transferring of the chemical within a certified chemical fume hood.
-
Use non-sparking tools to prevent ignition sources.[2]
-
Keep the container tightly closed when not in use.[1]
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or smoking, and at the end of the workday.[4]
-
Contaminated clothing should be removed immediately and washed separately before reuse.
Spill Management Workflow
In the event of a spill, a clear and immediate response is crucial to mitigate risks. The following diagram outlines the general procedure for managing a chemical spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused chemical, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[2]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
